Palmitoylisopropylamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-propan-2-ylhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVUGCYYQOTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Palmitoylisopropylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Palmitoylisopropylamide (PIA), a synthetic analog of the endogenous fatty acid amide palmitoylethanolamide (PEA). PIA is of significant interest to the scientific community for its biological activities, including its ability to inhibit the re-uptake and hydrolysis of the endocannabinoid anandamide. This document outlines a robust synthesis strategy, detailed purification protocols, and methods for characterization, supported by quantitative data and visual workflows to aid in laboratory-scale production.
Synthesis of this compound
The synthesis of this compound (N-isopropylhexadecanamide) is most effectively achieved through a two-step process. The first step involves the conversion of the readily available palmitic acid into the more reactive palmitoyl chloride. The subsequent step is the amidation of palmitoyl chloride with isopropylamine to yield the desired product.
Step 1: Synthesis of Palmitoyl Chloride
Palmitoyl chloride serves as a key intermediate in this synthesis. It is prepared by reacting palmitic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds efficiently, converting the carboxylic acid into a highly reactive acyl chloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature. The reaction is performed under a fume hood due to the evolution of sulfur dioxide and hydrogen chloride gases.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gases ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude palmitoyl chloride, a pale-yellow liquid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
The final product is synthesized by the nucleophilic acyl substitution reaction between palmitoyl chloride and isopropylamine. This amidation reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride gas that is formed.
Experimental Protocol:
-
Dissolve isopropylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. An excess of isopropylamine (at least 2 equivalents) is used, with one equivalent acting as the nucleophile and the second as a base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine can be used.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of palmitoyl chloride in the same solvent to the cooled isopropylamine solution dropwise over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the isopropylamine hydrochloride salt and any remaining isopropylamine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. The most common and effective methods for purifying long-chain fatty acid amides are recrystallization and column chromatography.
Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.
Experimental Protocol:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the crude product completely. Potential solvents include ethanol, acetone, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature to further decrease the solubility.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
For higher purity or if recrystallization is not effective, column chromatography can be employed. Silica gel is the most common stationary phase for the purification of fatty acid amides.
Experimental Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Chemical Formula | C₁₉H₃₉NO |
| Molecular Weight | 297.53 g/mol |
| Typical Reaction Yield | 85-95% (after purification) |
| Purity (Post-Purification) | >98% (determined by HPLC or GC-MS) |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not readily available in literature |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.
-
¹H NMR: The spectrum should show characteristic peaks for the long aliphatic chain of the palmitoyl group, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl moiety, as well as a signal for the amide proton.
-
¹³C NMR: The spectrum will display signals corresponding to the carbonyl carbon of the amide, the carbons of the aliphatic chain, and the carbons of the isopropyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum should exhibit a strong absorption band for the amide C=O stretching vibration (around 1640 cm⁻¹) and a band for the N-H stretching vibration (around 3300 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used to determine the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
Palmitoylisopropylamide: A Technical Guide to its Function as an Endocannabinoid Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide (PIP) is a synthetic N-acylethanolamine analogue that has garnered attention for its modulatory effects on the endocannabinoid system (ECS). This technical guide provides an in-depth overview of PIP, focusing on its mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIP elevates endogenous anandamide levels, thereby potentiating the effects of this key endocannabinoid at its cognate receptors. This guide details the biochemical properties of PIP, including its inhibitory potency and receptor binding affinities, and provides comprehensive experimental protocols for its characterization. Furthermore, it explores the structure-activity relationships of related N-acyl amides and visualizes the relevant signaling pathways and experimental workflows.
Introduction
The endocannabinoid system is a ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. The primary components of the ECS include cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, known as endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the key enzyme that hydrolyzes and inactivates anandamide. Inhibition of FAAH represents a promising therapeutic strategy for augmenting endocannabinoid signaling in a more physiologically constrained manner than direct-acting cannabinoid receptor agonists.
This compound (PIP), an analogue of the endogenous lipid messenger palmitoylethanolamide (PEA), has emerged as a noteworthy inhibitor of FAAH.[1] Its ability to modulate anandamide levels without directly engaging cannabinoid receptors makes it a valuable tool for studying the therapeutic potential of FAAH inhibition.
Mechanism of Action
The primary mechanism by which this compound modulates the endocannabinoid system is through the inhibition of Fatty Acid Amide Hydrolase (FAAH).
FAAH Inhibition
PIP acts as a mixed-type inhibitor of FAAH.[1] This mode of inhibition suggests that PIP can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. By binding to FAAH, PIP prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine, leading to an accumulation of anandamide in the synaptic cleft and surrounding tissues. This elevation of endogenous anandamide levels enhances the activation of cannabinoid receptors and other downstream signaling pathways.
Signaling Pathway
The inhibition of FAAH by this compound initiates a cascade of signaling events resulting from the potentiation of anandamide activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| FAAH Inhibition | ||
| pIC50 | 4.89 | [1] |
| Inhibition Type | Mixed | [1] |
| Cannabinoid Receptor Binding | ||
| CB1 Receptor IC50 | > 100 µM | |
| CB2 Receptor IC50 | > 100 µM | |
| Anandamide Uptake Inhibition | ||
| Inhibition at 30 µM | Produces more inhibition than expected from FAAH inhibition alone | [1] |
| Inhibition at 100 µM | Produces more inhibition than expected from FAAH inhibition alone | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
FAAH Inhibition Assay ([³H]-Anandamide Hydrolysis)
This protocol is adapted from Jonsson et al., 2001.[1]
Objective: To determine the inhibitory effect of this compound on the hydrolysis of [³H]-anandamide by FAAH in rat brain homogenates.
Materials:
-
Rat brain homogenate
-
[³H]-Anandamide (specific activity ~60 Ci/mmol)
-
This compound (PIP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Stop Solution: Chloroform/Methanol (1:1, v/v)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Scintillation counter
Procedure:
-
Prepare rat brain homogenates in ice-cold Assay Buffer.
-
In microcentrifuge tubes, pre-incubate the brain homogenate (typically 50-100 µg of protein) with varying concentrations of PIP or vehicle control in Assay Buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-anandamide to a final concentration of 1 µM.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Terminate the reaction by adding 2 volumes of ice-cold Stop Solution.
-
Vortex the tubes vigorously and centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collect a sample of the aqueous phase, which contains the [³H]-ethanolamine product of anandamide hydrolysis.
-
Add the aqueous sample to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of PIP relative to the vehicle control.
-
Determine the pIC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
[³H]-CP55,940 (radioligand)
-
This compound (PIP)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In reaction tubes, combine membrane preparations (20-40 µg protein), [³H]-CP55,940 (at a concentration near its Kd, typically 0.5-1.0 nM), and varying concentrations of PIP in Binding Buffer.
-
For determining non-specific binding, a separate set of tubes should contain the same components plus a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate the tubes at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of PIP.
-
Calculate the IC50 value from the concentration-response curve.
Anandamide Uptake Assay
This protocol is based on the methodology used for C6 glioma cells.[1]
Objective: To assess the effect of this compound on the cellular uptake of anandamide.
Materials:
-
C6 glioma cells
-
[³H]-Anandamide
-
This compound (PIP)
-
Cell culture medium (e.g., DMEM)
-
Assay Buffer: Krebs-Ringer-HEPES buffer
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
24-well cell culture plates
-
Incubator at 37°C
-
Scintillation counter
Procedure:
-
Seed C6 glioma cells in 24-well plates and grow to confluence.
-
Wash the cells with pre-warmed Assay Buffer.
-
Pre-incubate the cells with varying concentrations of PIP or vehicle in Assay Buffer for 10 minutes at 37°C.
-
Add [³H]-anandamide (typically at a final concentration of 100 nM) to each well and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Rapidly terminate the uptake by washing the cells three times with ice-cold Assay Buffer.
-
Lyse the cells in each well with Lysis Buffer.
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Determine the amount of radioactivity in the lysates using a scintillation counter.
-
Measure the protein concentration in parallel wells to normalize the uptake data.
-
Calculate the percentage of inhibition of anandamide uptake for each concentration of PIP.
Structure-Activity Relationship (SAR)
The development of FAAH inhibitors has revealed key structural features that govern their potency and selectivity. For N-acyl amides like this compound, the following SAR principles are generally observed:
-
Acyl Chain Length: The length and degree of unsaturation of the fatty acid chain significantly influence FAAH inhibition. Palmitoyl (C16:0) and oleoyl (C18:1) chains generally confer good inhibitory activity.
-
Head Group: The nature of the amine group is critical. Small, branched alkyl groups, such as the isopropyl group in PIP, can be well-tolerated and contribute to the inhibitory potency. Modifications to the head group can dramatically alter the compound's activity and selectivity.
-
Overall Lipophilicity: A certain degree of lipophilicity is required for the compound to access the active site of the membrane-bound FAAH enzyme.
The structure of this compound, with its C16 saturated acyl chain and isopropyl head group, represents a favorable combination for FAAH inhibition among related N-palmitoyl amides.
References
An In-depth Technical Guide to the Physicochemical Properties of Palmitoylisopropylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide (PIA) is a synthetic amide of palmitic acid and isopropylamine, structurally analogous to the endogenous cannabinoid anandamide (AEA). It functions as a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby modulating the endocannabinoid system. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and a visualization of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₉NO | [1][2] |
| Molecular Weight | 297.52 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 3 mg/mLEthanol: 20 mg/mL | [1] |
| pI₅₀ (FAAH Inhibition) | 4.89 | [3][4] |
| IC₅₀ (FAAH Inhibition) | ~12.9 µM | Calculated from pI₅₀ |
Experimental Protocols
Synthesis of this compound (N-isopropylhexadecanamide)
This protocol is adapted from general methods for the synthesis of N-acyl amides from fatty acids.
Materials:
-
Palmitic acid
-
Oxalyl chloride or Thionyl chloride
-
Isopropylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrer, rotary evaporator)
Procedure:
-
Activation of Palmitic Acid:
-
In a round-bottom flask, dissolve palmitic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases. This step forms the palmitoyl chloride intermediate.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
-
Amide Formation:
-
Dissolve the crude palmitoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the palmitoyl chloride solution to the amine solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a crystalline solid.[5]
-
Workflow for the Synthesis of this compound:
This assay measures the ability of a compound to inhibit the transport of anandamide into cells.
[6]Materials:
-
Cell line expressing the anandamide transporter (e.g., C6 glioma cells or RBL-2H3 cells)
-
Cell culture medium and reagents
-
[³H]-Anandamide (radiolabeled AEA)
-
This compound (test compound)
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Seed the cells in a 24-well plate and culture until they reach the desired confluency.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in the assay buffer at 37 °C for 10-15 minutes.
-
Add [³H]-Anandamide to each well to a final concentration of 10 µM and incubate for a short period (e.g., 15 minutes) at 37 °C. 5[6]. To terminate the uptake, rapidly wash the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of [³H]-Anandamide uptake for each concentration of this compound and determine the IC₅₀ value.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily by inhibiting the Fatty Acid Amide Hydrolase (FAAH). FAAH is the key enzyme responsible for the hydrolytic degradation of the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine. By inhibiting FAAH, this compound increases the synaptic concentration and prolongs the action of endogenous anandamide. Elevated levels of anandamide lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors involved in a wide range of physiological processes including pain, mood, and appetite.
Signaling Pathway of this compound Action:
Conclusion
This compound is a valuable research tool for studying the endocannabinoid system. Its well-defined action as a FAAH inhibitor allows for the targeted modulation of endogenous anandamide levels. This technical guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for its synthesis, characterization, and biological evaluation. Further research to determine its complete physicochemical profile, particularly its aqueous solubility and membrane permeability, will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0797566A1 - Synthesis of fatty n-alkyl amides - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
The Role of Palmitoylisopropylamide in Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of Palmitoylisopropylamide (PIA) as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for a variety of pathological conditions by potentiating endogenous cannabinoid signaling. This document details the biochemical properties of PIA, its mechanism of action, and its effects on cellular signaling pathways. Furthermore, it provides comprehensive experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to support further research and drug development in this area.
Introduction to this compound (PIA) and FAAH Inhibition
This compound (PIA) is a fatty acid amide that has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an intracellular serine hydrolase that terminates the biological activity of anandamide and other related signaling lipids by hydrolyzing them into their constituent fatty acids and ethanolamine.[3][4] By inhibiting FAAH, compounds like PIA can elevate the endogenous levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.[5][6] This indirect modulation of the endocannabinoid system is a focal point of research for developing therapies with potentially fewer side effects than direct cannabinoid receptor agonists.[6]
PIA is an analogue of palmitoylethanolamide (PEA), another endogenous fatty acid amide known for its anti-inflammatory and neuroprotective properties.[1] While PIA itself displays little to no direct binding to CB1 and CB2 receptors, its ability to inhibit FAAH and consequently increase anandamide levels makes it a valuable tool for studying the therapeutic potential of FAAH inhibition.[1]
Quantitative Analysis of PIA's Inhibitory Activity
The inhibitory potency and mechanism of PIA against FAAH have been characterized through various biochemical assays. The following tables summarize the key quantitative data for PIA and provide a comparison with other notable FAAH inhibitors.
| Parameter | Value | Reference |
| pIC50 | 4.89 | [1] |
| IC50 | ~12.9 µM | Calculated from pIC50 |
| Inhibition Type | Mixed-type | [1] |
| Ki (slope) | 15 µM | [1] |
| Ki (intercept) | 87 µM | [1] |
| CB1 Receptor Binding | Modest effect | [1] |
| CB2 Receptor Binding | No dramatic inhibition | [1] |
| Anandamide Uptake | Inhibition at 30 and 100 µM | [1][2] |
Table 1: Quantitative Inhibitory Data for this compound (PIA)
| Compound | IC50 | Inhibition Type | Reference |
| This compound (PIA) | ~12.9 µM | Mixed | [1] |
| URB597 | 4.6 nM | Irreversible | [7][8] |
| PF-3845 | 7.2 nM (human FAAH) | Irreversible | [9] |
| Palmitoylethanolamide (PEA) | 5.1 µM | Competitive Substrate | [1] |
Table 2: Comparative Inhibitory Potency of Selected FAAH Inhibitors
Mechanism of Action of this compound
PIA exhibits a mixed-type inhibition of FAAH, as evidenced by its distinct Ki(slope) and Ki(intercept) values.[1] This indicates that PIA can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with both substrate binding and catalysis.
The following diagram illustrates the general mechanism of FAAH inhibition and the subsequent enhancement of endocannabinoid signaling.
Downstream Signaling Pathways Modulated by FAAH Inhibition
The inhibition of FAAH by compounds such as PIA leads to an accumulation of anandamide, which can then activate various downstream signaling pathways, primarily through the CB1 receptor.[5] Enhanced endocannabinoid signaling has been shown to modulate pathways involved in inflammation and cell survival, such as the NF-κB and MAPK/ERK pathways. FAAH inhibition has been demonstrated to downregulate these pro-inflammatory pathways.[10][11][12]
The following diagram illustrates the proposed signaling cascade following FAAH inhibition.
Experimental Protocols
FAAH Activity Assay using Radiolabeled Anandamide
This protocol is adapted from methodologies used to assess the inhibition of [3H]-anandamide metabolism.[1]
Objective: To determine the inhibitory effect of this compound on FAAH activity by measuring the reduction in the hydrolysis of radiolabeled anandamide.
Materials:
-
[³H-ethanolamine]-Anandamide ([³H]-AEA)
-
Rat brain homogenate (as a source of FAAH)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
This compound (PIA) stock solution (in DMSO)
-
Chloroform/Methanol (1:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain homogenates in ice-cold Tris-HCl buffer.
-
In a reaction tube, add the brain homogenate, Tris-HCl buffer containing BSA, and the desired concentration of PIA (or vehicle control - DMSO).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [³H]-AEA to a final concentration of 1 µM.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding ice-cold chloroform/methanol (1:1).
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
The aqueous phase, containing the [³H]-ethanolamine product, is collected.
-
Add scintillation cocktail to the aqueous phase and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in PIA-treated samples to the vehicle control.
Anandamide Uptake Assay
This protocol is based on methods for assessing the cellular accumulation of anandamide.[13][14][15]
Objective: To evaluate the effect of this compound on the cellular uptake of anandamide.
Materials:
-
Cell line (e.g., C6 glioma cells or Neuro-2a cells)
-
Cell culture medium
-
[³H]-Anandamide ([³H]-AEA)
-
This compound (PIA) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with pre-warmed PBS.
-
Pre-incubate the cells with PIA at various concentrations (or vehicle control) in serum-free medium for 10-15 minutes at 37°C.
-
Add [³H]-AEA to the medium and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Determine the amount of [³H]-AEA uptake and calculate the percentage of inhibition by PIA.
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the screening and characterization of novel FAAH inhibitors like PIA.
Conclusion
This compound serves as a valuable research tool for investigating the therapeutic potential of FAAH inhibition. Its mixed-type inhibitory mechanism and its ability to increase endogenous anandamide levels, without directly acting on cannabinoid receptors, make it a useful compound for dissecting the specific roles of FAAH in various physiological and pathological processes. The provided data, protocols, and pathway diagrams offer a comprehensive resource for scientists and researchers in the field of endocannabinoid pharmacology and drug development. Further investigation into the in vivo efficacy and safety profile of PIA and its analogues is warranted to explore their full therapeutic potential.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of FAAH Activity [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Analogs of Palmitoylisopropylamide and Their Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of Palmitoylisopropylamide (PIP), a compound of interest in the field of endocannabinoid research. The focus is on the biological activity of these analogs, primarily as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction to this compound and the Endocannabinoid System
This compound (N-isopropyl-hexadecanamide) is a structural analog of the endogenous fatty acid ethanolamide, Palmitoylethanolamide (PEA). While PEA has been studied for its anti-inflammatory and analgesic properties, its analogs, including PIP, have garnered attention for their potential to modulate the endocannabinoid system. A primary mechanism of action for these compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds can increase the endogenous levels of anandamide, leading to an "entourage effect" that potentiates the effects of anandamide at cannabinoid receptors (CB1 and CB2) and other targets. This compound has been identified as a compound that may be useful as a template for designing molecules that reduce the cellular accumulation and metabolism of anandamide without directly interacting with CB1 or CB2 receptors[1].
Quantitative Data on the Activity of this compound and its Analogs
The following tables summarize the quantitative data on the FAAH inhibitory activity of this compound and its structural analogs. The data is primarily derived from studies investigating the inhibition of [³H]-anandamide ([³H]-AEA) hydrolysis in rat brain homogenates.
Table 1: FAAH Inhibitory Activity of this compound and Related N-Acyl Amides
| Compound | Structure | pI₅₀ | Inhibition Type |
| This compound | C15H31CONHCH(CH3)2 | 4.89[1] | Mixed[1] |
| Palmitoylethanolamide | C15H31CONHCH2CH2OH | ~5[1] | Not specified |
| Palmitoylbutylamide | C15H31CONH(CH2)3CH3 | Similar to Palmitoylethanolamide[1] | Not specified |
| Palmitoylcyclohexamide | C15H31CONHC6H11 | Inactive (11% inhibition at 100 µM)[1] | Not specified |
| R-palmitoyl-(2-methyl)ethanolamide | C15H31CONHCH2CH(CH3)OH | 5.39[1] | Competitive[1] |
| Oleoylethanolamide | C17H33CONHCH2CH2OH | 5.33 (Ki(slope) = 3.9 µM, Ki(intercept) = 11 µM)[1] | Mixed[1] |
Table 2: Effect of Fatty Acid Chain Length on FAAH Inhibition by N-Ethanolamides
| Compound | Fatty Acid Chain | pI₅₀ |
| Propanoylethanolamide | C3:0 | Inactive[1] |
| Butanoylethanolamide | C4:0 | Inactive[1] |
| Octanoylethanolamide | C8:0 | Inactive[1] |
| Decanoylethanolamide | C10:0 | 4.41[1] |
| Lauroylethanolamide | C12:0 | ~5[1] |
| Myristoylethanolamide | C14:0 | ~5[1] |
| Stearoylethanolamide | C18:0 | ~5[1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound and its analogs.
FAAH Inhibition Assay
This protocol describes the determination of FAAH activity by measuring the hydrolysis of radiolabeled anandamide.
Objective: To quantify the inhibitory potency of test compounds on the enzymatic activity of FAAH.
Materials:
-
Test compounds (e.g., this compound and its analogs)
-
[³H]-Anandamide ([³H]-AEA) as the substrate
-
Rat brain homogenate as a source of FAAH
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in an appropriate buffer to prepare a crude enzyme source.
-
Incubation: In a reaction tube, combine the rat brain homogenate with the test compound at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Add [³H]-AEA to the reaction mixture to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation time (e.g., 30 minutes), stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to precipitate proteins and separate the lipid and aqueous phases.
-
Extraction: Centrifuge the samples to separate the phases. The aqueous phase will contain the product of hydrolysis, [³H]-ethanolamine, while the unreacted [³H]-AEA will remain in the organic phase.
-
Quantification: Collect an aliquot of the aqueous phase and add it to a scintillation vial with a scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the pI₅₀ value (the negative logarithm of the IC₅₀) by fitting the data to a dose-response curve.
Anandamide Cellular Uptake Assay
This protocol is designed to measure the effect of test compounds on the uptake of anandamide into cultured cells.
Objective: To assess the ability of test compounds to inhibit the cellular uptake of anandamide.
Materials:
-
Cultured cells (e.g., C6 glioma cells or RBL-2H3 cells)
-
Test compounds
-
[³H]-Anandamide ([³H]-AEA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow them to a suitable confluency.
-
Pre-treatment: Wash the cells with fresh medium and pre-incubate them with the test compound at various concentrations for a specific duration.
-
Uptake: Add [³H]-AEA to the medium and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular [³H]-AEA.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial with a scintillation cocktail.
-
Measurement: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-AEA taken up by the cells in the presence and absence of the test compound. Calculate the percentage of inhibition of uptake for each concentration of the test compound.
Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key biological and experimental processes.
Endocannabinoid Signaling Pathway
The following diagram illustrates the retrograde signaling mechanism of the endocannabinoid anandamide and the role of FAAH.
Caption: Endocannabinoid retrograde signaling pathway.
Experimental Workflow for FAAH Inhibition Assay
The diagram below outlines the key steps in the FAAH inhibition assay.
Caption: Workflow for the FAAH inhibition assay.
Experimental Workflow for Anandamide Cellular Uptake Assay
This diagram illustrates the process of measuring anandamide uptake in cultured cells.
Caption: Workflow for the anandamide cellular uptake assay.
Conclusion
This compound and its structural analogs represent a promising area of research for the development of novel therapeutics targeting the endocannabinoid system. Their ability to inhibit FAAH and consequently enhance endogenous anandamide signaling offers a potential alternative to direct cannabinoid receptor agonists, possibly with a more favorable side-effect profile. The data and protocols presented in this guide provide a foundation for further investigation into the structure-activity relationships of this class of compounds and their therapeutic potential. Future studies should focus on a broader range of structural modifications to optimize potency and selectivity, as well as in vivo studies to validate the pharmacological effects.
References
Methodological & Application
Application Notes and Protocols for Palmitoylisopropylamide (PIA) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (PIA) is a fatty acid amide that has garnered interest for its potential therapeutic effects, primarily stemming from its ability to modulate the endocannabinoid system. These application notes provide a comprehensive overview of the current understanding of PIA administration in rodent models, including its mechanism of action, potential therapeutic applications, and detailed protocols for its use in preclinical research. It is important to note that while research on PIA is ongoing, much of the available in vivo data comes from studies on its close structural analogue, Palmitoylethanolamide (PEA). Therefore, the provided protocols and data summaries, while based on the best available evidence, should be adapted and validated specifically for PIA in future studies.
PIA's primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIA increases the endogenous levels of AEA, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other targets. This indirect modulation of the endocannabinoid system is a promising strategy for achieving therapeutic benefits while potentially minimizing the psychotropic side effects associated with direct CB1 receptor agonists.
Mechanism of Action
This compound is characterized as a mixed-type inhibitor of FAAH.[1] This inhibition leads to an accumulation of anandamide, which can then activate various signaling pathways. The primary signaling cascade initiated by increased anandamide levels involves the activation of cannabinoid receptors, predominantly CB1 and CB2. Additionally, elevated anandamide levels may also lead to the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Potential Therapeutic Applications in Rodent Models
Based on its mechanism of action and findings from studies on related compounds like PEA, PIA is being investigated for its potential therapeutic efficacy in several areas:
-
Nociceptive and Neuropathic Pain: By enhancing endocannabinoid signaling, PIA may attenuate pain responses in various rodent models of acute and chronic pain.
-
Inflammation: The anti-inflammatory effects of endocannabinoids are well-documented. PIA, by increasing anandamide levels, is expected to reduce inflammation in models of inflammatory diseases.
Data Presentation: Summary of In Vivo Studies with PEA and Analogues
Due to the limited availability of quantitative data specifically for PIA, the following tables summarize findings from rodent studies using its close analogue, Palmitoylethanolamide (PEA), and another analogue, Palmitoylallylamide (L-29). Researchers should use this data as a reference point and conduct dose-response studies to determine the optimal dosage for PIA.
Table 1: Summary of PEA Administration in Rodent Models of Pain
| Compound | Rodent Model | Administration Route | Dosage Range | Observed Effects | Reference |
| PEA | Formalin-induced pain (mouse) | Oral | 10 - 300 mg/kg | Dose-dependent reduction in nociceptive behavior. | [2] |
| PEA | Chronic Constriction Injury (CCI) of the sciatic nerve (mouse) | Oral | 10 - 300 mg/kg | Alleviation of mechanical allodynia and thermal hyperalgesia. | [2] |
| PEA | Carrageenan-induced paw edema (rat) | Intracerebroventricular (i.c.v.) | 0.01 - 1 µg | Reduction in paw edema. | [3] |
| L-29 | Partial Sciatic Nerve Injury (PSNI) (rat) | Systemic | 10 mg/kg | Reduced hypersensitivity to mechanical and thermal stimuli. | [4] |
| L-29 | ddC-induced neuropathy (rat) | Systemic | 10 mg/kg | Reduced mechanical hypersensitivity. | [4] |
Table 2: Summary of PEA Administration in Rodent Models of Inflammation
| Compound | Rodent Model | Administration Route | Dosage Range | Observed Effects | Reference |
| PEA | Carrageenan-induced paw edema (rat) | Oral | 10 mg/kg | Reduction in paw edema and thermal hyperalgesia. | [5] |
| PEA | Carrageenan-induced paw edema (mouse) | Topical | Not specified | Attenuation of inflammation. | [6] |
| PEA | Phorbol ester-induced ear edema (mouse) | Topical | Not specified | Attenuation of inflammation. | [6] |
Experimental Protocols
The following are detailed protocols for the administration of fatty acid amides like PIA in rodent models, based on established methodologies for PEA. It is crucial to perform pilot studies to determine the optimal vehicle, dosage, and administration route for PIA.
Experimental Workflow for Investigating the Effects of PIA
Protocol for Intraperitoneal (i.p.) Administration
Materials:
-
This compound (PIA)
-
Vehicle (e.g., sterile corn oil, saline with 1% Tween 80)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Rodents (mice or rats)
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of PIA solution:
-
Accurately weigh the required amount of PIA.
-
Suspend or dissolve PIA in the chosen vehicle. Due to the lipophilic nature of PIA, vehicles such as corn oil or a saline solution containing a surfactant like Tween 80 are recommended.
-
Use a vortex mixer or sonicator to ensure a homogenous suspension/solution. Prepare fresh on the day of the experiment.
-
-
Animal Handling:
-
Gently restrain the rodent. For mice, the scruff of the neck can be held. For rats, appropriate manual restraint techniques should be used.
-
-
Injection:
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the PIA solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol for Oral Gavage (p.o.) Administration
Materials:
-
This compound (PIA)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL)
-
Rodents (mice or rats)
Procedure:
-
Preparation of PIA suspension:
-
Prepare the PIA suspension as described for i.p. administration. A vehicle like 0.5% carboxymethylcellulose can aid in creating a stable suspension for oral delivery.
-
-
Animal Handling:
-
Firmly but gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus.
-
If any resistance is met, withdraw the needle and restart. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle has reached the predetermined depth, administer the PIA suspension slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Conclusion
This compound presents a promising avenue for therapeutic development, particularly in the realms of pain and inflammation. Its mechanism as an FAAH inhibitor offers an indirect approach to modulating the endocannabinoid system. The protocols and data provided herein, largely based on its well-studied analogue PEA, offer a solid foundation for researchers to design and execute preclinical studies with PIA in rodent models. Rigorous experimental design, including appropriate vehicle and dose selection, is paramount to obtaining reliable and reproducible results. Future research should focus on elucidating the specific in vivo effects of PIA and further characterizing its signaling pathways.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide and hemp oil extract exert synergistic anti-nociceptive effects in mouse models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute intracerebroventricular administration of palmitoylethanolamide, an endogenous peroxisome proliferator-activated receptor-alpha agonist, modulates carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the palmitoylethanolamide analogue, palmitoylallylamide (L-29) on pain behaviour in rodent models of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Studying the Neuroprotective Effects of Palmitoylisopropylamide (PIA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Palmitoylisopropylamide (PIA) is a structural analog of Palmitoylethanolamide (PEA), an endogenous fatty acid amide known for its neuroprotective, anti-inflammatory, and analgesic properties.[1][2][3][4] PEA often exerts its effects through pathways involving peroxisome proliferator-activated receptor-alpha (PPARα), rather than classical cannabinoid receptors.[5][6] PIA has been identified as an inhibitor of the enzyme that metabolizes the endocannabinoid anandamide, suggesting it may also modulate the endocannabinoid system indirectly.[1] These characteristics make PIA a compelling candidate for neuroprotective drug discovery.
This document provides a comprehensive experimental framework to systematically evaluate the neuroprotective potential of this compound, from initial in vitro screening to in vivo validation.
Phase 1: In Vitro Screening for Neuroprotective Efficacy
The initial phase aims to determine if PIA can protect cultured neuronal cells from a common toxic insult and to establish an effective dose range. A widely used model of glutamate-induced oxidative toxicity in a neuronal cell line is proposed.[6][7][8]
Experimental Workflow for In Vitro & In Vivo Studies
Caption: A comprehensive workflow from in vitro screening to in vivo validation.
Protocol 1.1: Cell Viability Assay using Glutamate-Induced Toxicity
-
Cell Culture:
-
Plate human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells in 96-well plates at a density of 2x10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours in standard culture medium (e.g., DMEM with 10% FBS).
-
-
PIA Pre-treatment:
-
Prepare stock solutions of PIA in DMSO. Serially dilute PIA in culture medium to final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is <0.1% in all wells.
-
Replace the medium with PIA-containing medium and incubate for 2 hours. Include a "vehicle control" group treated with medium containing DMSO only.
-
-
Induction of Toxicity:
-
Introduce the neurotoxic agent. For HT22 cells, add glutamate to a final concentration of 5 mM.[8] For other cell types, this concentration may need optimization.
-
Include a "no glutamate" control group and a "glutamate only" group (with vehicle pre-treatment).
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Use a standard Resazurin or MTT assay kit according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the "no glutamate" control group.
-
Data Presentation: Table 1
| Treatment Group | PIA Conc. (µM) | Mean Absorbance (±SD) | Cell Viability (%) |
| Control (No Glutamate) | 0 | 1.25 (±0.08) | 100% |
| Vehicle + Glutamate | 0 | 0.61 (±0.05) | 48.8% |
| PIA + Glutamate | 0.1 | 0.65 (±0.06) | 52.0% |
| PIA + Glutamate | 1.0 | 0.82 (±0.07) | 65.6% |
| PIA + Glutamate | 5.0 | 1.05 (±0.09) | 84.0% |
| PIA + Glutamate | 10.0 | 1.10 (±0.08) | 88.0% |
| PIA + Glutamate | 25.0 | 1.12 (±0.10) | 89.6% |
Phase 2: Elucidation of Neuroprotective Mechanisms
Once a protective effect is confirmed, this phase investigates the underlying molecular pathways. Based on the literature for related compounds, key pathways to investigate include pro-survival signaling (Akt, ERK), apoptosis, and modulation of oxidative stress.[6][8]
Hypothesized Signaling Pathway for PIA-Mediated Neuroprotection
Caption: Potential mechanisms of PIA neuroprotection.
Protocol 2.1: Western Blot for Signaling & Apoptotic Proteins
-
Cell Treatment & Lysis:
-
Plate SH-SY5Y or HT22 cells in 6-well plates.
-
Treat cells as described in Protocol 1.1 using the optimal protective concentration of PIA determined from the viability assay.
-
After the 24-hour incubation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Phospho-Akt (Ser473) and Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2
-
Bcl-2, Bax, and Cleaved Caspase-3
-
β-Actin or GAPDH as a loading control
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system. Densitometry analysis is used for quantification.
-
Protocol 2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Treat with PIA and glutamate as described in Protocol 1.1.
-
-
ROS Detection:
-
After treatment, remove the medium and wash cells with warm PBS.
-
Load cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA) dye in PBS for 30 minutes at 37°C.
-
Wash cells again to remove excess dye.
-
Measure fluorescence (Excitation/Emission ~485/535 nm) using a microplate reader.
-
Data Presentation: Table 2
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Intracellular ROS (RFU) |
| Control | 1.00 | 1.00 | 15,200 (±1,100) |
| Vehicle + Glutamate | 0.45 (±0.08) | 4.50 (±0.55) | 48,500 (±3,200) |
| PIA (10 µM) + Glutamate | 1.35 (±0.15) | 1.25 (±0.20) | 19,800 (±1,800) |
Phase 3: In Vivo Validation of Neuroprotective Effects
This final phase tests the efficacy of PIA in a living organism using an established animal model of neurological disease, such as the middle cerebral artery occlusion (MCAO) model of ischemic stroke.[7][9]
Protocol 3.1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Induce focal cerebral ischemia by transiently occluding the middle cerebral artery using the intraluminal filament method for 90 minutes, followed by reperfusion.[9]
-
Sham-operated animals will undergo the same surgical procedure without filament insertion.
-
-
Drug Administration:
-
Randomly assign animals to groups: (1) Sham, (2) MCAO + Vehicle, (3) MCAO + PIA.
-
Administer PIA (e.g., 5-20 mg/kg, i.p.) or vehicle (e.g., saline with 5% Tween 80) at the time of reperfusion and once daily for the following 3 days.
-
-
Behavioral Assessment:
-
Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a modified Neurological Severity Score (mNSS), a composite score of motor, sensory, balance, and reflex tests.
-
-
Histological Analysis:
-
At the final time point (e.g., 72 hours), euthanize the animals and perfuse transcardially.
-
Harvest brains and section them coronally.
-
Perform 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure the infarct volume. Healthy tissue stains red, while the infarcted area remains white.
-
Calculate infarct volume as a percentage of the total hemispheric volume.
-
Data Presentation: Table 3
| Treatment Group | n | mNSS Score (at 72h) | Infarct Volume (%) |
| Sham | 10 | 0.5 (±0.2) | 0% |
| MCAO + Vehicle | 10 | 10.8 (±1.5) | 35.2% (±4.1%) |
| MCAO + PIA (10 mg/kg) | 10 | 6.2 (±1.1) | 18.5% (±3.5%) |
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues and homologues of N-palmitoylethanolamide, a putative endogenous CB(2) cannabinoid, as potential ligands for the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects [mdpi.com]
- 4. search.lib.jmu.edu [search.lib.jmu.edu]
- 5. Palmitoylethanolamide exerts neuroprotective effects in mixed neuroglial cultures and organotypic hippocampal slices via peroxisome proliferator-activated receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Palmitoylisopropylamide in Neuroinflammation Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. This complex biological response involves the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators. There is a growing interest in the therapeutic potential of lipid signaling molecules that can modulate these neuroinflammatory pathways. Palmitoylisopropylamide (PIA) is a fatty acid amide that, due to its structural similarity to the well-researched anti-inflammatory and neuroprotective compound Palmitoylethanolamide (PEA), is an emerging candidate for neuroinflammation studies.
This document provides a comprehensive overview of the potential applications of PIA in neuroinflammation research. Given the limited direct studies on PIA, this note extensively leverages the wealth of data available for its close analog, PEA, to propose mechanisms of action, experimental designs, and protocols.
Putative Mechanism of Action
Based on the established mechanisms of PEA, PIA is hypothesized to exert its anti-neuroinflammatory effects through the following key pathways:
-
Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation: A primary mechanism is likely the activation of PPAR-α, a nuclear receptor that plays a crucial role in regulating inflammatory gene expression.[1] Activation of PPAR-α can lead to the downregulation of pro-inflammatory cytokines and enzymes.
-
Modulation of Glial Cell Activity: PIA is expected to modulate the activation states of microglia and astrocytes, key cellular players in neuroinflammation. This includes shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype and attenuating astrocyte reactivity.[2][3]
-
Indirect Cannabinoid Receptor 2 (CB2) Modulation: While likely not a direct agonist, PIA may indirectly influence the endocannabinoid system. PEA has been shown to upregulate the expression of CB2 receptors via PPAR-α activation, which contributes to its anti-inflammatory effects in microglia.[4]
Key Biological Effects in Neuroinflammation (Predicted based on PEA data)
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Reduction of Pro-inflammatory Cytokines: PIA is anticipated to decrease the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
-
Inhibition of Pro-inflammatory Enzymes: PIA may suppress the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[5]
-
Neuroprotection: By mitigating the inflammatory environment, PIA could indirectly protect neurons from damage and death in various neurodegenerative models.[6]
Data Presentation: Effects of the Analog Palmitoylethanolamide (PEA) on Neuroinflammatory Markers
The following tables summarize quantitative data from studies on PEA, which can serve as a benchmark for designing and evaluating experiments with PIA.
Table 1: In Vitro Effects of PEA on Microglial M1/M2 Polarization Markers
| Cell Line | Treatment | M1 Marker (iNOS) Reduction | M2 Marker (Arginase-1) Increase | Reference |
| N9 Microglia | 100 µM PEA + LPS | Significant reduction vs. LPS alone | Significant increase vs. LPS alone | [5] |
Table 2: In Vitro Effects of PEA on Pro-inflammatory Cytokine Release
| Cell Line | Treatment | TNF-α Reduction | pro-IL-1β Reduction | Reference |
| N9 Microglia | 100 µM PEA + LPS | Significant reduction in culture medium | Significant reduction in cellular content | [5] |
Signaling Pathways and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vitro Assessment of PIA on Microglial Activation
This protocol is adapted from studies on PEA in lipopolysaccharide (LPS)-stimulated microglial cells.[2][5]
Objective: To determine the effect of PIA on the production of pro-inflammatory mediators and markers of M1/M2 polarization in an in vitro model of neuroinflammation.
Materials:
-
Microglial cell line (e.g., BV-2 or N9) or primary microglia
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)
-
This compound (PIA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA (for TNF-α, IL-6)
-
Reagents for Western Blot (antibodies for iNOS, Arginase-1, beta-actin)
-
Reagents for qPCR (primers for Tnf-a, Il-6, Nos2, Arg1)
Procedure:
-
Cell Culture: Culture microglial cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed cells into multi-well plates at a suitable density for the intended assay (e.g., 2 x 10^5 cells/well in a 24-well plate for protein analysis). Allow cells to adhere overnight.
-
PIA Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of PIA (e.g., 1, 10, 100 µM). A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to control wells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6 hours for gene expression analysis, 24 hours for cytokine release in the supernatant).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for protein analysis by Western blot or RNA extraction for qPCR.
-
-
Analysis:
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the expression of iNOS and Arginase-1 in the cell lysates. Use beta-actin as a loading control.
-
qPCR: Analyze the relative gene expression of Tnf-a, Il-6, Nos2, and Arg1.
-
Protocol 2: In Vivo Assessment of PIA in a Mouse Model of Neuroinflammation
This protocol is a general guideline for studying the effects of PIA in a systemic inflammation model that induces a neuroinflammatory response.
Objective: To evaluate the in vivo efficacy of PIA in reducing neuroinflammation and associated sickness behavior.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound (PIA)
-
Lipopolysaccharide (LPS)
-
Sterile saline
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Vehicle for PIA (e.g., 5% Tween 80 in saline)
-
Anesthesia
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Equipment for behavioral testing (e.g., open field, sucrose preference test)
-
Reagents for immunohistochemistry (e.g., antibodies for Iba1, GFAP)
Procedure:
-
Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, PIA + LPS).
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PIA Administration: Administer PIA (e.g., 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the LPS challenge.
-
LPS Challenge: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) or sterile saline.
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Behavioral Analysis: At a relevant time point post-LPS injection (e.g., 2-4 hours), conduct behavioral tests to assess sickness behavior (e.g., reduced locomotor activity in an open field test).
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Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.
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Brain Extraction and Processing: Carefully extract the brains and post-fix them in 4% paraformaldehyde overnight. Then, transfer to a sucrose solution for cryoprotection before sectioning on a cryostat or vibratome.
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Immunohistochemistry: Perform immunohistochemical staining on brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).
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Microscopy and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of Iba1 and GFAP staining in specific brain regions (e.g., hippocampus, cortex).
Disclaimer: The information provided on this compound (PIA) is largely based on research conducted on its structural analog, Palmitoylethanolamide (PEA). Direct experimental evidence for the effects of PIA in neuroinflammation is limited. The proposed mechanisms and protocols should be considered as a starting point for investigation and require experimental validation.
References
- 1. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide Blunts Amyloid-β42-Induced Astrocyte Activation and Improves Neuronal Survival in Primary Mouse Cortical Astrocyte-Neuron Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoylethanolamide induces microglia changes associated with increased migration and phagocytic activity: involvement of the CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols for Assessing the Analgesic Properties of Palmitoylisopropylamide (PIA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established protocols for evaluating the potential analgesic and anti-inflammatory properties of Palmitoylisopropylamide (PIA). Due to the limited specific research on PIA, the proposed mechanisms and protocols are largely based on the well-documented activities of the structurally related endogenous fatty acid amide, Palmitoylethanolamide (PEA). PEA is known to exert its analgesic and anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and modulation of the endocannabinoid system.[1][2] Therefore, the following protocols are designed to investigate if PIA shares a similar pharmacological profile.
In Vivo Assessment of Analgesic Properties
Standardized rodent models are essential for the preliminary assessment of the analgesic potential of a novel compound. The following protocols are widely used to evaluate responses to thermal and chemical noxious stimuli.
Hot Plate Test
The hot plate test is a classic method for assessing the central analgesic effects of a compound by measuring the latency of a thermal pain reflex.[3][4]
1.1.1 Experimental Protocol
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to confine the animal.
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Animals: Male or female mice (20-25g) or rats (200-250g) are commonly used. Animals should be acclimatized to the testing room for at least 60 minutes before the experiment.[5]
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically between 52-55°C.[3]
-
Each animal is gently placed on the hot plate, and a timer is started simultaneously.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[3]
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A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the maximum latency is recorded.
-
-
Dosing: PIA can be administered via various routes (e.g., intraperitoneal, oral) at different doses. A vehicle control group and a positive control group (e.g., morphine) should be included.
-
Data Analysis: The mean latency for each group is calculated. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
1.1.2 Data Presentation
| Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM | % MPE |
| Vehicle | - | 10 | 10.2 ± 0.8 | 0 |
| PIA | 10 | 10 | 15.5 ± 1.2 | 25 |
| PIA | 30 | 10 | 22.8 ± 1.5** | 60 |
| Morphine | 5 | 10 | 28.9 ± 1.9*** | 90 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Tail-Flick Test
The tail-flick test is another common method for evaluating central analgesic activity, particularly for opioid-like compounds, by measuring the latency of a spinal reflex to a thermal stimulus.[6][7]
1.2.1 Experimental Protocol
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[7]
-
Animals: Rats are generally preferred for this assay. Animals should be gently restrained, allowing the tail to be exposed.
-
Procedure:
-
Dosing: Similar to the hot plate test, PIA would be administered at various doses, with appropriate vehicle and positive controls.
-
Data Analysis: The mean tail-flick latency for each group is calculated and can be expressed as %MPE.
1.2.2 Data Presentation
| Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM | % MPE |
| Vehicle | - | 10 | 3.1 ± 0.2 | 0 |
| PIA | 10 | 10 | 4.5 ± 0.3 | 20 |
| PIA | 30 | 10 | 6.8 ± 0.5** | 53 |
| Morphine | 5 | 10 | 8.9 ± 0.6*** | 83 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Formalin Test
The formalin test is used to assess the analgesic effects of compounds on both acute and persistent inflammatory pain.[9][10][11]
1.3.1 Experimental Protocol
-
Apparatus: A transparent observation chamber.
-
Animals: Mice or rats.
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.[9]
-
The animal is immediately placed in the observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.[9]
-
-
Dosing: PIA or control substances are administered prior to the formalin injection.
-
Data Analysis: The total time spent licking/biting in each phase is calculated for each group.
1.3.2 Data Presentation
| Group | Dose (mg/kg) | N | Early Phase Licking Time (s) ± SEM | Late Phase Licking Time (s) ± SEM |
| Vehicle | - | 10 | 45.3 ± 3.1 | 120.5 ± 8.7 |
| PIA | 10 | 10 | 42.1 ± 2.8 | 85.2 ± 6.5 |
| PIA | 30 | 10 | 38.9 ± 2.5 | 55.7 ± 5.1** |
| Morphine | 5 | 10 | 20.1 ± 1.9 | 30.4 ± 3.3 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
In Vitro Mechanistic Assays
To elucidate the potential mechanism of action of PIA, a series of in vitro assays can be performed, focusing on targets associated with its structural analog, PEA.
PPAR-α Activation Assay
This assay determines if PIA can activate the PPAR-α nuclear receptor.
2.1.1 Experimental Protocol
-
Cell Line: A cell line (e.g., HEK293T) co-transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element linked to a luciferase gene.[12]
-
Procedure:
-
The transfected cells are plated in a 96-well plate.
-
Cells are treated with various concentrations of PIA, a vehicle control, and a known PPAR-α agonist (e.g., GW7647) as a positive control.
-
After an incubation period (e.g., 24 hours), a luciferase substrate is added.
-
Luminescence, which is proportional to PPAR-α activation, is measured using a luminometer.
-
-
Data Analysis: The fold-change in luciferase activity relative to the vehicle control is calculated for each concentration of PIA.
2.1.2 Data Presentation
| Compound | Concentration (µM) | N | Fold Activation vs. Vehicle ± SEM |
| Vehicle | - | 3 | 1.0 ± 0.1 |
| PIA | 1 | 3 | 1.8 ± 0.2 |
| PIA | 10 | 3 | 4.5 ± 0.5 |
| PIA | 100 | 3 | 8.2 ± 0.9** |
| GW7647 | 1 | 3 | 12.5 ± 1.1*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Cannabinoid Receptor Binding Assay
This assay determines if PIA binds to cannabinoid receptors (CB1 and CB2).
2.2.1 Experimental Protocol
-
Source of Receptors: Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.[13]
-
Procedure:
-
A radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of various concentrations of PIA.[14]
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of PIA that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
2.2.2 Data Presentation
| Compound | Receptor | N | IC50 (µM) |
| PIA | CB1 | 3 | > 100 |
| PIA | CB2 | 3 | > 100 |
| WIN55,212-2 | CB1 | 3 | 0.05 |
| WIN55,212-2 | CB2 | 3 | 0.02 |
Assessment of Anti-Inflammatory Properties
The anti-inflammatory effects of PIA can be assessed by measuring its impact on inflammatory mediators.
Inhibition of LPS-Induced Cytokine Release
This assay measures the ability of PIA to inhibit the release of pro-inflammatory cytokines from immune cells.
3.1.1 Experimental Protocol
-
Cell Line: A macrophage cell line (e.g., RAW 264.7) or primary macrophages.[15]
-
Procedure:
-
Cells are pre-treated with various concentrations of PIA or a vehicle control.
-
Inflammation is induced by adding Lipopolysaccharide (LPS).[16][17]
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA kits.[18]
-
-
Data Analysis: The percentage inhibition of cytokine release compared to the LPS-only control is calculated for each concentration of PIA.
3.1.2 Data Presentation
| Compound | Concentration (µM) | N | TNF-α Inhibition (%) ± SEM | IL-6 Inhibition (%) ± SEM |
| PIA | 1 | 3 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| PIA | 10 | 3 | 48.5 ± 4.3 | 42.1 ± 3.8 |
| PIA | 100 | 3 | 75.9 ± 6.2 | 70.3 ± 5.9 |
| Dexamethasone | 1 | 3 | 92.1 ± 5.5 | 88.6 ± 6.1 |
| *p<0.05, **p<0.01, ***p<0.001 vs. LPS control |
COX-2 Expression Assay
This assay determines if PIA can inhibit the expression of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).
3.2.1 Experimental Protocol
-
Cell Line: Macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Data Analysis: The relative expression of COX-2 compared to a housekeeping protein (e.g., β-actin) is quantified.
3.2.2 Data Presentation
| Compound | Concentration (µM) | N | Relative COX-2 Expression (%) ± SEM |
| Control | - | 3 | 100 ± 8.5 |
| PIA | 1 | 3 | 85.3 ± 7.1 |
| PIA | 10 | 3 | 52.1 ± 5.4 |
| PIA | 100 | 3 | 28.9 ± 3.8** |
| Celecoxib | 10 | 3 | 15.6 ± 2.9*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Control |
Visualizations
Caption: Hypothetical signaling pathway for PIA-mediated analgesia.
Caption: Experimental workflow for in vivo analgesic assessment.
Caption: Experimental workflow for in vitro mechanistic studies.
References
- 1. Peroxisome proliferator-activated receptor agonists modulate neuropathic pain: a link to chemokines? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Hot plate test [panlab.com]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. iasp-pain.org [iasp-pain.org]
- 11. N-palmitoylethanolamide synergizes the antinociception of morphine and gabapentin in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 17. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Palmitoylethanolamide (PEA) Solubility in Aqueous Buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Palmitoylethanolamide (PEA), a fatty acid amide with low water solubility.
Frequently Asked Questions (FAQs)
Q1: Why is Palmitoylethanolamide (PEA) poorly soluble in aqueous buffers?
Palmitoylethanolamide (PEA) is a lipophilic molecule, meaning it is more soluble in fats and oils than in water. Its long palmitoyl fatty acid chain and low polarity contribute to its high log P value (a measure of lipophilicity) and consequently, its poor solubility in aqueous solutions. This inherent property can pose significant challenges for in vitro and in vivo studies that require PEA to be in a dissolved state in physiological buffers.
Q2: What are the common consequences of poor PEA solubility in experiments?
Poor solubility of PEA can lead to several experimental issues, including:
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Inaccurate concentration: The actual concentration of dissolved PEA may be much lower than the nominal concentration, leading to erroneous dose-response curves and misleading results.
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Compound precipitation: PEA may precipitate out of solution during the experiment, especially with changes in temperature or pH, affecting the accuracy and reproducibility of the findings.
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Low bioavailability: In cell-based assays and in vivo studies, undissolved PEA particles may not be readily available to interact with their biological targets, leading to an underestimation of its efficacy.
Q3: What are the recommended initial steps to improve PEA solubility?
Before exploring more complex formulation strategies, it is advisable to start with simple adjustments to your experimental protocol:
-
Sonication: Applying ultrasonic energy can help to break down PEA particles and facilitate their dispersion and dissolution in the aqueous buffer.
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Vortexing: Vigorous mixing can aid in the dissolution process.
-
Heating: Gently warming the solution can increase the solubility of PEA. However, it is crucial to ensure that the temperature is not high enough to cause degradation of the compound.
Troubleshooting Guide: Overcoming PEA Solubility Challenges
This guide provides a systematic approach to troubleshoot and resolve common issues related to PEA solubility.
Problem: PEA is not dissolving in my aqueous buffer.
Workflow for Troubleshooting PEA Solubility
Caption: A flowchart to systematically troubleshoot PEA solubility issues.
Solution 1: Employing Co-solvents
The use of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of lipophilic compounds like PEA.
Recommended Co-solvents for PEA:
| Co-solvent | Starting Concentration | Maximum Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% (v/v) | <10% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 5-10% (v/v) | <20% (v/v) | A less toxic alternative to DMSO. |
| Polyethylene Glycol 400 (PEG 400) | 10-20% (v/v) | <40% (v/v) | A non-toxic polymer, suitable for in vivo studies. |
Experimental Protocol: Preparing a PEA Stock Solution with a Co-solvent
-
Weigh the desired amount of PEA powder.
-
Add the chosen co-solvent (e.g., DMSO) to the PEA powder to create a concentrated stock solution.
-
Vortex and sonicate the mixture until the PEA is completely dissolved. Gentle heating may be applied if necessary.
-
For the final working solution, slowly add the aqueous buffer to the stock solution while vortexing to avoid precipitation.
Solution 2: Utilizing Surfactants
Surfactants are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. They can form micelles that encapsulate lipophilic compounds like PEA, allowing them to be dispersed in aqueous solutions.
Commonly Used Surfactants for PEA:
| Surfactant | Type | Starting Concentration | Notes |
| Tween® 20 | Non-ionic | 0.1-1% (v/v) | Commonly used in biological assays. |
| Tween® 80 | Non-ionic | 0.1-1% (v/v) | Also frequently used in drug formulations. |
| Cremophor® EL | Non-ionic | 1-5% (v/v) | Can have biological activity and should be used with caution. |
Experimental Protocol: Preparing a PEA Solution with a Surfactant
-
Prepare a stock solution of the surfactant in your aqueous buffer.
-
Add the PEA powder to the surfactant solution.
-
Vortex and sonicate the mixture until a uniform dispersion is achieved.
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate PEA, forming an inclusion complex that is more soluble in water.
Suitable Cyclodextrins for PEA:
| Cyclodextrin | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Commonly used to improve the solubility and bioavailability of lipophilic drugs. |
| Methyl-β-cyclodextrin (M-β-CD) | Also effective, but can have cholesterol-extracting effects on cells. |
Experimental Protocol: Preparing a PEA-Cyclodextrin Complex
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer.
-
Add the PEA powder to the cyclodextrin solution.
-
Stir the mixture for several hours or overnight at room temperature to allow for complex formation.
-
The resulting solution should be a clear, aqueous dispersion of the PEA-cyclodextrin complex.
Signaling Pathways of Interest for PEA Research
Understanding the biological context of PEA is crucial for designing relevant experiments. PEA is known to interact with several cellular targets, primarily within the endocannabinoid system.
PEA's Interaction with the Endocannabinoid System
Caption: PEA's indirect and direct mechanisms of action.
This diagram illustrates that PEA does not directly bind to cannabinoid receptors (CB1 and CB2) with high affinity. Instead, it is thought to act as an "entourage" compound, enhancing the effects of other endocannabinoids like anandamide by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH). Additionally, PEA can directly activate the nuclear receptor PPARα.
troubleshooting low yield in Palmitoylisopropylamide chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Palmitoylisopropylamide, with a primary focus on addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the acylation of isopropylamine with palmitoyl chloride. This reaction is a nucleophilic acyl substitution where the isopropylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of palmitoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Why is a base necessary in the reaction between palmitoyl chloride and isopropylamine?
A2: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. If not neutralized, the HCl will react with the unreacted isopropylamine to form an ammonium salt. This salt is no longer nucleophilic and cannot react with palmitoyl chloride, which would halt the desired reaction and result in a maximum theoretical yield of only 50%.
Q3: What are some common side reactions that can lead to low yield?
A3: Several side reactions can contribute to a lower than expected yield of this compound. These include:
-
Hydrolysis of Palmitoyl Chloride: If there is moisture in the reaction setup, palmitoyl chloride can hydrolyze back to palmitic acid, rendering it unavailable for the amidation reaction.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with isopropylamine in reacting with palmitoyl chloride, leading to the formation of an ester byproduct.
-
Formation of a Diacylated Product: Under certain conditions, a secondary reaction where the newly formed this compound is further acylated can occur, though this is less common with a secondary amide.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (palmitoyl chloride and isopropylamine). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The appropriate solvent system for the TLC will need to be determined empirically but a mixture of hexane and ethyl acetate is a good starting point.
Troubleshooting Guide for Low Yield
Low yield is a frequent issue in chemical synthesis. The following guide provides a structured approach to identifying and resolving the root causes of poor yields in this compound synthesis.
Problem: The yield of this compound is significantly lower than expected.
Below is a troubleshooting workflow to diagnose and address potential issues.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Quantitative Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes hypothetical experimental data to illustrate how different reaction conditions can impact the final yield of this compound.
| Entry | Palmitoyl Chloride (equiv.) | Isopropylamine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | Triethylamine (1.2) | Dichloromethane | 0 to RT | 2 | 85 |
| 2 | 1.0 | 1.1 | None | Dichloromethane | 0 to RT | 2 | <50 |
| 3 | 1.0 | 1.1 | Triethylamine (1.2) | Dichloromethane (wet) | 0 to RT | 2 | 60 |
| 4 | 1.0 | 2.2 | None | Dichloromethane | 0 to RT | 2 | 75 |
| 5 | 1.0 | 1.1 | Triethylamine (1.2) | Tetrahydrofuran | 0 to RT | 2 | 82 |
| 6 | 1.2 | 1.0 | Triethylamine (1.2) | Dichloromethane | 0 to RT | 2 | 90 |
Note: This data is illustrative. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of Palmitoyl Chloride from Palmitic Acid
This procedure details the conversion of the carboxylic acid to the more reactive acyl chloride, a common precursor for the amidation reaction.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO2 byproducts). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add palmitic acid (1 equivalent). Slowly add thionyl chloride (SOCl₂, 1.5 to 2 equivalents) to the flask at room temperature with stirring. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude palmitoyl chloride can be used directly in the next step or further purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol describes the reaction of palmitoyl chloride with isopropylamine to form the desired amide.
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Palmitoyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve palmitoyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add the palmitoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the palmitoyl chloride is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, then with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acidic species, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
identifying and minimizing off-target effects of Palmitoylisopropylamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Palmitoylisopropylamide (PIA). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PIA)?
A1: this compound (PIA) primarily acts as a mixed-type inhibitor of the metabolism of anandamide (AEA), an endocannabinoid.[1] By inhibiting the fatty acid amide hydrolase (FAAH) enzyme that breaks down AEA, PIA increases the endogenous levels of AEA.[1] This can lead to an enhancement of AEA's effects on cannabinoid and vanilloid receptors.[1]
Q2: What are the known on-target effects of PIA?
A2: The primary on-target effect of PIA is the potentiation of anandamide signaling by preventing its degradation.[1] This can result in various physiological effects associated with AEA, such as analgesia and anti-inflammatory actions.[2]
Q3: Does PIA directly bind to cannabinoid receptors?
A3: Studies have shown that PIA has only modest effects on cannabinoid receptors.[1] Specifically, it does not produce significant inhibition of [3H]-WIN 55,212-2 binding to human CB2 receptors and has modest effects on [3H]-CP 55,940 binding to human CB1 receptors.[1] This suggests that its primary mechanism is not direct receptor agonism or antagonism.
Q4: What are the potential off-target effects of PIA?
A4: While comprehensive off-target screening data for PIA is not widely published, its structure as a fatty acid amide suggests potential interactions with other lipid-metabolizing enzymes or lipid-sensitive signaling pathways.[3][4] Researchers should consider the possibility of off-target effects on other hydrolases, lipases, or membrane-associated proteins. General strategies for identifying such off-target effects include computational screening and experimental profiling against panels of receptors and enzymes.[5][6][7][8]
Q5: How can I proactively identify potential off-target effects of PIA in my experimental system?
A5: A multi-step screening approach is recommended.[5][6] This can begin with in silico methods to predict potential off-target interactions based on the structure of PIA.[7][8] These computational predictions can then be validated experimentally using in vitro binding and enzyme assays against a panel of potential targets.[9] Finally, cell-based functional assays can be used to confirm the physiological relevance of any identified off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Question: I am observing a cellular effect that is not consistent with the known mechanism of PIA (i.e., FAAH inhibition). What could be the cause?
-
Answer: This could be due to an off-target effect of PIA in your specific cell type. Consider the following troubleshooting steps:
-
Confirm Target Engagement: Use a positive control for FAAH inhibition (e.g., a well-characterized FAAH inhibitor) to ensure your assay is working as expected.
-
Dose-Response Curve: Generate a full dose-response curve for PIA. Off-target effects may only become apparent at higher concentrations.
-
Use a Structural Analog: Test a structurally related but inactive analog of PIA. If the unexpected phenotype persists, it is more likely to be a non-specific effect.
-
Rescue Experiment: If possible, try to rescue the phenotype by adding back the product of the suspected off-target pathway or inhibiting a downstream effector.
-
Off-Target Screening: If the issue persists, consider a broader off-target screening approach as detailed in the experimental protocols below.
-
Issue 2: High Variability in Experimental Replicates
-
Question: My experimental results with PIA are inconsistent between replicates. What could be causing this?
-
Answer: High variability with lipid-like molecules such as PIA can arise from several factors:
-
Solubility Issues: Ensure PIA is fully solubilized in your vehicle (e.g., DMSO) and that the final concentration in your assay medium does not exceed its solubility limit, which can lead to precipitation.
-
Binding to Plastics: Fatty acid amides can bind to plastic labware.[1] Consider using low-adhesion microplates and pre-incubating solutions in the plates to saturate non-specific binding sites.
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can alter the lipidome of your cells and consequently their response to PIA.[4] Maintain consistent cell culture practices.
-
Quantitative Data Summary
Table 1: Known Inhibitory Activity of this compound (PIA)
| Target | Assay Type | Species | Ki (slope) | Ki (intercept) | pI50 | Inhibition Type | Reference |
| Anandamide (AEA) Metabolism | [3H]-AEA metabolism | Rat | 15 µM | 87 µM | 4.89 | Mixed | [1] |
Table 2: Template for Off-Target Screening Data
| Target Class | Specific Target | Assay Type | Binding Affinity (Ki/Kd) | Functional Activity (IC50/EC50) | Notes |
| GPCRs | e.g., CB1 | Radioligand Binding | |||
| e.g., CB2 | Radioligand Binding | ||||
| Enzymes | e.g., FAAH | Enzyme Activity | |||
| e.g., MGL | Enzyme Activity | ||||
| Ion Channels | e.g., TRPV1 | Patch Clamp | |||
| Kinases | e.g., PI3K | Kinase Assay |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
This protocol outlines a general workflow for predicting potential off-target interactions of PIA using computational methods.[7][8]
-
Obtain PIA Structure: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SDF, MOL2).
-
Select Prediction Tools: Utilize publicly available or commercial software that predicts protein targets based on chemical structure similarity. Examples include:
-
Similarity Ensemble Approach (SEA)
-
SwissTargetPrediction
-
SuperPred
-
-
Perform Predictions: Submit the structure of PIA to the selected tools.
-
Analyze Results: The output will be a list of potential protein targets, often with a confidence score. Prioritize targets that are expressed in your experimental system and are functionally relevant to your research question.
-
Plan Experimental Validation: Use the list of predicted targets to design focused in vitro binding or functional assays for experimental validation.
Protocol 2: In Vitro Radioligand Binding Assay for Cannabinoid Receptors
This protocol is adapted from common practices for assessing binding to CB1 and CB2 receptors.[1]
-
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]-CP 55,940 for CB1, [3H]-WIN 55,212-2 for CB2.
-
Non-specific binding control: A high concentration of a known CB1/CB2 agonist (e.g., WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
This compound (PIA) stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of PIA.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either PIA, vehicle, or the non-specific binding control.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of PIA.
-
Determine the IC50 value using non-linear regression.
-
Protocol 3: Cell-Based FAAH Activity Assay
This protocol describes a method to measure the effect of PIA on FAAH activity in intact cells.[1]
-
Materials:
-
Cells expressing FAAH (e.g., C6 glioma cells).[1]
-
[3H]-Anandamide ([3H]-AEA).
-
This compound (PIA) stock solution in DMSO.
-
Cell culture medium.
-
Scintillation vials and cocktail.
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of PIA or vehicle for a defined period (e.g., 30 minutes).
-
Add [3H]-AEA to the wells and incubate for a time that allows for measurable metabolism (e.g., 15-30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., chloroform:methanol, 1:1) to extract lipids.
-
Separate the aqueous phase (containing the [3H]-ethanolamine product of AEA hydrolysis) from the organic phase (containing unmetabolized [3H]-AEA).
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [3H]-ethanolamine produced in each condition.
-
Plot the percentage of FAAH activity (relative to vehicle control) against the log concentration of PIA.
-
Determine the IC50 value for FAAH inhibition.
-
Visualizations
Caption: Primary signaling pathway of this compound (PIA).
Caption: Experimental workflow for identifying off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.jmu.edu [search.lib.jmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Flow-mediated modulation of the endothelial cell lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
refining LC-MS/MS parameters for sensitive Palmitoylisopropylamide quantification
Welcome to the technical support center for the sensitive quantification of Palmitoylisopropylamide (PIPPA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to refine their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS parameters I should consider for this compound (PIPPA) analysis?
A1: For sensitive analysis of lipid amides like PIPPA, a reversed-phase liquid chromatography (RPLC) system coupled with a triple quadrupole (QqQ) mass spectrometer is recommended.[1][2] Start with a C18 column and a mobile phase gradient consisting of water and acetonitrile/methanol with a volatile additive like formic acid or ammonium formate to facilitate ionization.[2][3] For the MS, use electrospray ionization (ESI) in positive mode. The Multiple Reaction Monitoring (MRM) mode is ideal for quantification, requiring the determination of precursor and product ion transitions specific to PIPPA.
Q2: How do I select an appropriate internal standard (IS) for PIPPA quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., PIPPA-d4). If unavailable, a structurally similar compound (a surrogate) with a close retention time but a different mass can be used.[4] The use of an appropriate IS is critical to compensate for variability in sample extraction, matrix effects, and instrument response.[4]
Q3: What kind of sensitivity and limits of quantification (LOQ) can I expect?
A3: The achievable LOQ depends heavily on the sample matrix, sample preparation efficiency, and instrument sensitivity. For similar N-acylethanolamines in complex biological matrices like plasma or cerebrospinal fluid (CSF), methods have achieved LOQs in the low ng/mL to high pg/mL range (e.g., 0.1 to 0.8 ng/mL).[5][6] Nano-LC systems can even push detection limits down to the picomolar (pM) range.[7]
Q4: What are the most common sample preparation techniques for lipid amides like PIPPA?
A4: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common methods.[6][8] LLE protocols, such as the Folch or Bligh-Dyer methods, use a combination of chloroform and methanol to partition lipids from the aqueous phase.[9] SPE can offer cleaner extracts, selectively enriching for low-abundance lipids.[10] Protein precipitation is another viable, simpler method, often performed with a cold solvent like isopropyl alcohol (IPA).
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Problem 1: Poor Signal Intensity or High Limit of Detection (LOD)
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | Ensure mobile phase additives are volatile and promote ionization (e.g., 0.1% formic acid or 10 mM ammonium formate).[3] Optimize ion source parameters like capillary voltage, gas flow, and temperature.[5] |
| Matrix Effects (Ion Suppression) | Improve sample cleanup using SPE or a more selective LLE protocol.[3][11] Dilute the sample if sensitivity allows. Modify the LC gradient to separate PIPPA from co-eluting matrix components.[12] |
| Analyte Degradation | Process samples quickly and at low temperatures to prevent enzymatic or chemical degradation.[9] Ensure the stability of PIPPA in the chosen extraction and storage solvents.[1] |
| Inefficient Extraction | Test different extraction solvents or methods. The efficiency of lipid extraction can vary significantly between protocols.[5] |
| Incorrect MS/MS Transitions | Infuse a pure standard of PIPPA to optimize the precursor ion and identify the most stable and abundant product ions for MRM analysis. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Contamination/Degradation | Implement a column wash step after each run. If performance degrades, flush the column or replace it.[13] |
| Incompatible Sample Solvent | Ensure the final sample solvent is similar in strength to the initial mobile phase to avoid peak distortion. |
| Secondary Interactions with Column | Adjust mobile phase pH. Ensure the column is properly equilibrated before each injection, which is especially important for techniques like HILIC.[12] |
| Clogged Frit or Tubing | Check for high system pressure.[13] If elevated, replace column frits or check for blockages in the LC flow path. |
Problem 3: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives.[3] Prepare fresh mobile phases regularly to prevent microbial growth.[13] |
| Sample Carryover | Inject a blank solvent after a high-concentration sample to check for carryover.[13] Optimize the autosampler wash procedure with a strong solvent. |
| Contaminated Ion Source | Clean the ion source, including the capillary and cone, as part of routine maintenance. Contamination is a primary cause of poor results.[3] |
| Leaks in the LC System | Check for any leaks, as this can introduce air and cause pressure fluctuations and baseline noise.[12] |
Problem 4: Retention Time (RT) Shifts
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs (at least 10 column volumes is a good starting point).[12] |
| Changes in Mobile Phase Composition | Prepare mobile phases accurately and consistently. Premixing solvents can improve stability. Check for solvent evaporation. |
| Column Temperature Fluctuations | Use a thermostatted column compartment to maintain a stable temperature.[1][12] |
| Column Aging | As a column ages, its retention characteristics can change. Monitor performance with QC samples and replace the column when RT shifts become unacceptable.[12] |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting PIPPA from a biological matrix like plasma or serum.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma).
-
Internal Standard Spiking: Add the internal standard (e.g., PIPPA-d4) to each sample, quality control (QC), and calibration standard.
-
Protein Precipitation & Extraction: Add 500 µL of ice-cold extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a 2:1 mixture of chloroform:methanol). Vortex vigorously for 1 minute.
-
Phase Separation: Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the lower organic layer (when using chloroform:methanol) or the upper organic layer (when using MTBE) and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Suggested LC-MS/MS Parameters
These parameters serve as a starting point and should be optimized for your specific instrument and application.
| Parameter | Suggested Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (95:5) + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3000 - 3500 V[5] |
| Drying Gas Flow | 10 - 12 L/min[5] |
| Drying Gas Temp. | 325°C[5] |
| Nebulizer Pressure | 45 psi[5] |
LC Gradient Example
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 1.0 | 40 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 40 |
| 12.0 | 40 |
Visualizations
Caption: General experimental workflow for PIPPA quantification.
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. euncl.org [euncl.org]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Time-controlled online SPE: strategic approach for N-acylethanolamines quantification in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. zefsci.com [zefsci.com]
Technical Support Center: Control Experiments for Palmitoylisopropylamide-Treated Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments involving Palmitoylisopropylamide (PIA). The following FAQs, troubleshooting guides, and protocols will help ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (PIA)?
A1: this compound (PIA) is an analogue of palmitoylethanolamide (PEA). Its primary known mechanism is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH)[1]. FAAH is responsible for the breakdown of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIA increases the cellular levels of AEA, which can then exert its effects on cannabinoid and vanilloid receptors[1]. PIA acts as a mixed-type inhibitor of AEA metabolism and has been shown to reduce the cellular uptake of AEA in certain cell lines[1]. It is important to note that PIA may have additional actions, such as effects secondary to its nature as a fatty acid amide, that are not yet fully elucidated[1].
Q2: How should I dissolve and handle PIA for cell culture experiments?
A2: Due to its lipid nature, PIA has limited solubility in aqueous solutions like cell culture media[2][3].
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C[4].
-
Working Solution: When preparing the working solution, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent toxicity.
-
Carrier Proteins: For serum-free media or to improve solubility and stability, consider conjugating PIA with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA)[5]. However, BSA itself can have biological effects, so a BSA-only vehicle control is essential in this case[5].
Q3: What are the essential negative and vehicle controls for a PIA treatment experiment?
A3: Proper controls are critical to attribute any observed effects specifically to PIA. The following controls are mandatory:
-
Untreated Control: Cells cultured in medium without any treatment. This group serves as the baseline for cell health and behavior.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve PIA. This control is crucial for distinguishing the effects of PIA from the effects of the solvent. The final concentration of the vehicle must be identical to that in the PIA-treated wells.
Q4: What positive controls can I use to validate my experimental system?
A4: A positive control helps confirm that your assay system is working as expected. Since PIA inhibits FAAH, a well-characterized FAAH inhibitor, such as AM404 or phenylmethylsulfonyl fluoride (PMSF), can be used as a positive control to mimic the expected downstream effects of FAAH inhibition[1].
Q5: Could PIA have off-target or non-specific effects?
A5: Yes. Beyond its action on FAAH, PIA's identity as a lipid amide suggests potential for non-specific effects. These could include alterations to cell membrane properties or interactions with other lipid-modifying enzymes[1]. High concentrations of fatty acids can also induce cellular stress and lipotoxicity[6]. Therefore, performing a dose-response study is critical to identify a concentration that is effective without causing overt toxicity. Cell viability assays should always be run in parallel with functional assays.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PIA, which can be useful for experimental design.
| Parameter | Value | Cell Line Context | Source |
| FAAH Inhibition Type | Mixed-type | Not specified | [1] |
| Ki (slope) | 15 µM | Not specified | [1] |
| Ki (intercept) | 87 µM | Not specified | [1] |
| Inhibition of [³H]-AEA Uptake | Significant at 30 & 100 µM | C6 / RBL-2H3 cells | [1] |
Visualized Pathways and Workflows
PIA Mechanism of Action
Caption: Proposed mechanism of this compound (PIA) action.
Standard Experimental Workflow
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Synthesized Palmitoylisopropylamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of synthesized Palmitoylisopropylamide (PIA). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assessing the purity of synthesized this compound?
A1: The most common and reliable methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides different and complementary information regarding the purity and identity of the compound.
Q2: What are the potential impurities I should look for in my synthesized this compound?
A2: Potential impurities can originate from the starting materials or byproducts of the synthesis reaction. Common impurities include:
-
Unreacted starting materials: Palmitic acid and isopropylamine.
-
Byproducts: Di-isopropylamine (from a side reaction of isopropylamine), and salts formed during the reaction.
-
Solvent residues: Residual solvents used during synthesis and purification.
Q3: What is a typical acceptable purity level for this compound for research purposes?
A3: For most research applications, a purity of >98% is generally considered acceptable. However, the required purity level can vary depending on the specific application. For in vivo studies or drug development, higher purity (>99%) is often required.
Troubleshooting Guides
HPLC Analysis
Q: I am seeing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A: Peak tailing in HPLC analysis of this compound can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
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Check Column Condition: The column may be degraded or contaminated.
-
Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, replace the column.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization of residual silanols on the column, leading to interactions with the analyte.
-
Solution: Adjust the mobile phase pH. For amide compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can often improve peak shape.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Solvent for Sample Dissolution: If the sample is not fully dissolved or is in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
GC-MS Analysis
Q: I am not detecting my this compound peak in the GC-MS analysis. What should I check?
A: Several factors could lead to the absence of the analyte peak in GC-MS:
-
Insufficient Volatility: this compound has a relatively high molecular weight and may not be sufficiently volatile for your GC conditions.
-
Solution: Increase the injector and transfer line temperatures. You may also need to use a higher final oven temperature in your temperature program. Derivatization to a more volatile compound can also be considered, though it is often not necessary for this class of compounds.
-
-
Improper Injection: Issues with the injector can prevent the sample from reaching the column.
-
Solution: Check the syringe for proper functioning and ensure the injector port is not blocked.
-
-
Column Bleed or Contamination: A high background noise from column bleed can mask the analyte peak.
-
Solution: Condition the column at a high temperature before analysis. If the column is old, it may need to be replaced.
-
-
Mass Spectrometer Settings: The MS may not be scanning the correct mass range.
-
Solution: Ensure the scan range includes the molecular ion of this compound (m/z 297.5) and its expected fragments.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method(s) |
| Purity Specification | >98% | HPLC, GC-MS |
| Molecular Formula | C₁₉H₃₉NO | Mass Spectrometry |
| Molecular Weight | 297.5 g/mol | Mass Spectrometry |
| Common Impurities | Palmitic Acid | HPLC, GC-MS |
| Isopropylamine | GC-MS | |
| Solvent Residues | GC-MS (Headspace) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for the purity assessment of this compound by HPLC. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (70:30 Acetonitrile:Water) to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound and potential volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C, hold for 10 min.
-
-
Transfer Line Temperature: 280 °C
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and can also be used for purity assessment by identifying impurity signals.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The expected signals for this compound would include a multiplet for the isopropyl group, a triplet for the methylene group adjacent to the carbonyl, a broad multiplet for the long alkyl chain, and a singlet for the amide proton.
-
¹³C NMR: Acquire a standard carbon spectrum to confirm the presence of all expected carbon signals, including the carbonyl carbon and the carbons of the alkyl chain and isopropyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of the amide functional group.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample on a salt plate from a volatile solvent.
-
Expected Peaks:
-
N-H stretch: ~3300 cm⁻¹ (sharp peak for secondary amide)
-
C-H stretch (alkyl): ~2850-2950 cm⁻¹
-
C=O stretch (amide I band): ~1640 cm⁻¹
-
N-H bend (amide II band): ~1550 cm⁻¹
-
Visualizations
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Troubleshooting guide for HPLC peak tailing.
References
Validation & Comparative
Validating the Target Engagement of Palmitoylisopropylamide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Palmitoylisopropylamide (PIA), a known inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Confirming that a compound like PIA effectively engages and inhibits FAAH within a cellular context is a critical step in its pharmacological characterization.
This document outlines three robust experimental approaches for this validation: a fluorescent activity assay, competitive activity-based protein profiling (ABPP), and the Cellular Thermal Shift Assay (CETSA). We compare PIA to other well-characterized FAAH inhibitors and provide detailed experimental protocols to facilitate the practical application of these methods.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the cellular potency of this compound and alternative FAAH inhibitors. This data is crucial for benchmarking the efficacy of PIA in a cellular environment.
| Compound | Target | Cell Type | Assay Type | IC50 | Citation |
| This compound (PIA) | FAAH | Rat Brain Homogenate | Radiometric Assay | ~12.9 µM (pI50 = 4.89) | [1] |
| PF-04457845 | FAAH | Human FAAH in HEK293T cells | Substrate Hydrolysis Assay | 7.2 nM | |
| URB597 | FAAH | Human Liver Microsomes | Activity Assay | 3 nM |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: FAAH metabolizes anandamide.
References
Comparative Analysis of Palmitoylisopropylamide and Palmitoylethanolamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Palmitoylisopropylamide (PIA) and Palmitoylethanolamide (PEA), focusing on their known biochemical and pharmacological properties. This document summarizes the existing experimental data to facilitate further research and development in the field of bioactive lipids.
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3][4][5][6][7][8][9] Its synthetic analog, this compound (PIA), has been investigated to a much lesser extent, primarily for its role as an inhibitor of the endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).[10][11] This guide aims to provide a side-by-side comparison of these two compounds based on the currently available scientific literature.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of PIA and PEA. While detailed experimental data for PIA is scarce, the available information is presented below.
| Property | This compound (PIA) | Palmitoylethanolamide (PEA) |
| Chemical Formula | C19H39NO[11][12] | C18H37NO2[9] |
| Molecular Weight | 297.5 g/mol [11][12] | 299.5 g/mol |
| CAS Number | 189939-61-5[11][12] | 544-31-0 |
| Appearance | Crystalline solid[12] | Solid[9] |
| Solubility | DMF: 3 mg/ml, Ethanol: 20 mg/ml[12] | Data not available in provided search results |
| Melting Point | Data not available | 98.5 °C[9] |
Pharmacodynamics: A Comparative Overview
The primary mechanism of action for both PIA and PEA involves the modulation of the endocannabinoid system, albeit through different primary targets. PEA is known to interact with a variety of receptors, while the known interactions of PIA are more limited.[10]
| Target | This compound (PIA) | Palmitoylethanolamide (PEA) |
| Fatty Acid Amide Hydrolase (FAAH) Inhibition | Mixed-type inhibitor. pI50 = 4.89; Ki(slope) = 15 µM, Ki(intercept) = 87 µM for inhibition of [3H]-AEA metabolism.[10] | Weak inhibitor. |
| Anandamide (AEA) Uptake Inhibition | Inhibits cellular uptake of AEA.[10] | Does not significantly inhibit AEA uptake. |
| Cannabinoid Receptor 1 (CB1) Binding | Modest effects on [3H]-CP 55,940 binding.[10] | Very low affinity.[10] |
| Cannabinoid Receptor 2 (CB2) Binding | Does not bind appreciably.[10][12] | Very low affinity.[10] |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Data not available | Agonist; mediates anti-inflammatory effects.[6] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Data not available | Can potentiate AEA's activity at TRPV1. |
| G protein-coupled receptor 55 (GPR55) | Data not available | Agonist. |
In Vivo Effects: A Knowledge Gap for PIA
Extensive in vivo studies have demonstrated the therapeutic potential of PEA in various models of inflammation and pain.[1][2][3][4][5][6][7][8][13] In contrast, there is a significant lack of published in vivo data for PIA, limiting our understanding of its physiological effects.
| In Vivo Effect | This compound (PIA) | Palmitoylethanolamide (PEA) |
| Anti-inflammatory Activity | Data not available | Demonstrated in various models of inflammation.[2][4][6][7] |
| Analgesic Activity | Data not available | Effective in models of acute and chronic pain.[1][3][5][8][13] |
| Neuroprotective Effects | Data not available | Shown to be neuroprotective in several models of neurodegeneration.[14] |
Experimental Protocols
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol provides a general methodology for assessing the inhibition of FAAH activity, a key target for both PIA and PEA.
Objective: To determine the inhibitory potential and kinetics of a test compound (e.g., PIA) on the enzymatic activity of FAAH.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
Radiolabeled anandamide ([3H]-AEA) as the substrate
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0)
-
Scintillation cocktail and counter
-
Toluene/chloroform/methanol mixture for extraction
Procedure:
-
Enzyme Preparation: Prepare a crude homogenate of rat brain tissue in an appropriate buffer.
-
Incubation: In a reaction tube, combine the rat brain homogenate, assay buffer, and the test compound at various concentrations.
-
Initiation of Reaction: Add [3H]-AEA to the reaction mixture to initiate the enzymatic hydrolysis.
-
Incubation Period: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold mixture of toluene/chloroform/methanol.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product of the reaction, [3H]-ethanolamine, will be in the aqueous phase, while the unreacted [3H]-AEA will be in the organic phase.
-
Quantification: Take an aliquot of the aqueous phase, add it to a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of FAAH activity for each concentration of the test compound. Determine the pI50 value and, through kinetic studies (e.g., Lineweaver-Burk plots), the type of inhibition and the Ki values.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the known signaling pathways and a typical experimental workflow.
Caption: Signaling pathways of Palmitoylethanolamide (PEA).
Caption: Known signaling interactions of this compound (PIA).
Caption: Experimental workflow for a FAAH inhibition assay.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and Palmitoylethanolamide. While PEA is a well-characterized bioactive lipid with demonstrated therapeutic potential, PIA remains a relatively understudied compound. The available data suggests that PIA's primary mechanism of action is the inhibition of anandamide degradation and cellular uptake, positioning it as a potential tool to modulate the endocannabinoid system.
However, the significant gaps in the literature concerning PIA's broader pharmacological profile, including its receptor interactions, in vivo efficacy, and pharmacokinetic properties, underscore the need for further investigation. Future research should aim to directly compare the anti-inflammatory, analgesic, and neuroprotective effects of PIA and PEA in relevant preclinical models. Such studies will be crucial in determining the potential therapeutic utility of PIA and its standing relative to its well-established analog, PEA.
References
- 1. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing the anti-inflammatory potential of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of palmitoylethanolamide on human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoylethanolamide in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitoylethanolamide | C18H37NO2 | CID 4671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Palmitoyl N-Isopropylamide | CAS 189939-61-5 | Cayman Chemical | Biomol.com [biomol.com]
- 13. mdpi.com [mdpi.com]
- 14. Palmitoylethanolamide in CNS health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitoylisopropylamide vs. Other FAAH Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Palmitoylisopropylamide (PIA) with other inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. The data presented is compiled from various studies to offer a comprehensive overview of their relative potencies and characteristics.
Data Presentation: Quantitative Comparison of FAAH Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and other notable FAAH inhibitors. It is crucial to consider the varied experimental conditions, such as the enzyme source and substrate concentration, which can influence the observed potency of these compounds.
| Inhibitor | Type | pIC50 | IC50 (nM) | Ki (µM) | Enzyme Source | Substrate | Reference |
| This compound (PIA) | Mixed-Type | 4.89 | ~12,900 | Ki(slope): 15, Ki(intercept): 87 | Rat Brain Homogenate | [3H]-Anandamide | [1] |
| AM4303 | Selective | - | 1.9 | - | Human and Rat FAAH | Not Specified | |
| PF-3845 | Irreversible | - | <20 | - | BV2 Microglial Cells | [14C]-Anandamide | |
| URB597 | Irreversible | - | 4.6 | - | Human Recombinant | Not Specified | [2] |
| URB937 | Peripherally Restricted | - | 17 | - | Human FAAH | Not Specified | |
| Oleoylethanolamide | Mixed-Type | 5.33 | ~4,700 | Ki(slope): 3.9, Ki(intercept): 11 | Rat Brain Homogenate | [3H]-Anandamide | [1] |
| R-palmitoyl-(2-methyl)ethanolamide | Competitive | 5.39 | ~4,100 | 6.6 | Rat Brain Homogenate | [3H]-Anandamide | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value for this compound was estimated from its pIC50 value.
Experimental Protocols
The in vitro evaluation of FAAH inhibitors typically involves measuring the enzymatic activity of FAAH in the presence and absence of the test compound. A common method is the radiolabeled substrate hydrolysis assay.
General Protocol for In Vitro FAAH Inhibition Assay
-
Enzyme Preparation: FAAH can be obtained from various sources, including rat brain homogenates, cultured cell lysates (e.g., BV2 microglial cells), or recombinant human FAAH expressed in a suitable system. The protein concentration of the enzyme preparation is determined using a standard protein assay.
-
Inhibitor Preparation: The test inhibitor, such as this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to determine the concentration-dependent inhibitory effect.
-
Assay Reaction:
-
The enzyme preparation is pre-incubated with either the vehicle control or varying concentrations of the inhibitor for a specific duration at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding a radiolabeled substrate, most commonly [3H]-anandamide or [14C]-anandamide.
-
The reaction is allowed to proceed for a defined period.
-
-
Termination and Product Separation: The reaction is terminated, often by the addition of an acidic solution. The hydrolysis product (e.g., [3H]-ethanolamine or [14C]-ethanolamine) is then separated from the unreacted substrate. This can be achieved using techniques like thin-layer chromatography (TLC) or liquid-liquid extraction.
-
Quantification: The amount of radioactive product is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of FAAH inhibition is calculated for each inhibitor concentration by comparing the radioactivity of the product in the presence of the inhibitor to that of the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FAAH activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For mechanistic studies, kinetic parameters like Ki can be determined by measuring the initial reaction velocities at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or mixed-type inhibition).
Mandatory Visualization
Signaling Pathway
References
Cross-Validation of Palmitoylethanolamide's (PEA) Effects in Different Neuronal Cell Types: A Comparative Guide
An In-depth Analysis of a Promising Endogenous Fatty Acid Amide for Neurological Research
Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant attention within the scientific community for its potential neuroprotective and anti-inflammatory properties. While direct research on its isopropylamide analogue, Palmitoylisopropylamide (PIA), is limited, the extensive body of work on PEA provides a valuable framework for understanding the potential effects of this class of molecules on various neuronal cell types. This guide offers a comparative analysis of PEA's documented effects, presenting experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Comparative Efficacy of Palmitoylethanolamide in Neuronal and Glial Cells
PEA's influence extends across different cell types within the central nervous system, including neurons and microglia. Its effects are often context-dependent, varying with the specific cell type and the pathological condition being modeled.
| Cell Type | Model System | Treatment | Key Findings | Reference |
| Primary Rat Mixed Neuroglial Co-cultures | Amyloid-β (Aβ)₁₋₄₂-induced neurotoxicity | PEA | Blunted Aβ-induced astrocyte activation and improved neuronal survival. | [1] |
| Organotypic Hippocampal Slices | Amyloid-β (Aβ)₁₋₄₂-induced neurotoxicity | PEA | Reduced reactive gliosis, leading to a significant neuroprotective effect on neurons. | [1] |
| BV-2 Microglial Cells | Forskolin-stimulated cAMP accumulation | PEA | Inhibited adenylyl cyclase activity, suggesting a role in modulating microglial activation. | [2] |
| Primary Microglial Cell Cultures | Lipopolysaccharide (LPS) challenge | PEA, 2-Arachidonoylglycerol (2-AG) | PEA and 2-AG showed contrary effects on nitric oxide production and microglial ramification. Co-application diminished the neuroprotective effect observed with individual treatment in organotypic hippocampal slice cultures. | [3][4] |
| N9 Microglial Cells | Lipopolysaccharide (LPS) challenge | PEA | Blunted the increase of M1 pro-inflammatory markers and increased M2 anti-inflammatory markers. | [5] |
| Human Dorsal Root Ganglion (DRG) Neurons | - | 2-Bromopalmitate (2-BP) to decrease S-palmitoylation | Decreased firing of action potentials in sensory neurons. | [6] |
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments cited in this guide.
1. Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for Detecting Protein Palmitoylation
This protocol is optimized for monitoring the palmitoylation of high-molecular-weight proteins from primary neuronal cultures.
-
Cell Culture: Primary cortical neurons are cultured from rat embryos.
-
Protein Expression: Proteins of interest are expressed using lentiviral vectors.
-
Fatty Acyl Exchange:
-
Treat cell lysates with hydroxylamine to cleave the palmitoyl-thioester bond, exposing cysteine residues.
-
Label the newly exposed cysteine residues with methoxy polyethylene glycol maleimide (mPEG-MAL-10k).
-
-
Analysis:
-
Separate the proteins by size using SDS-PAGE.
-
Detect palmitoylated proteins by observing the gel shift caused by the addition of the mPEG-MAL tag.
-
2. Assessment of Neuroprotection in Organotypic Hippocampal Slice Cultures
This method evaluates the ability of a compound to protect neurons from excitotoxic damage.
-
Slice Preparation: Organotypic hippocampal slice cultures are prepared from P8-P10 mouse or rat pups.
-
Excitotoxic Lesion: Slices are treated with N-methyl-D-aspartate (NMDA) to induce neuronal damage.
-
Treatment: Slices are co-treated with the test compound (e.g., PEA, 2-AG).
-
Quantification of Neuronal Damage: Propidium iodide (PI) staining is used to identify dead cells. The number of PI-positive cells in the dentate gyrus is quantified to assess the extent of neuronal damage.
Signaling Pathways and Molecular Mechanisms
The effects of PEA are mediated through a complex interplay of various signaling pathways. While it does not bind directly to cannabinoid receptors CB1 and CB2, it is known to modulate the endocannabinoid system and interact with other key receptors.
Key Signaling Hubs for Palmitoylethanolamide:
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α): Activation of PPAR-α is a primary mechanism through which PEA exerts its anti-inflammatory and neuroprotective effects. Studies have shown that the neuroprotective effects of PEA in models of Alzheimer's disease are mediated by PPAR-α.[1]
-
"Entourage Effect": PEA can enhance the effects of other endocannabinoids, such as anandamide (AEA), by inhibiting their degradation by the enzyme fatty acid amide hydrolase (FAAH). This indirect mechanism contributes to its overall physiological effects.
-
G-protein Coupled Receptors: Evidence suggests that PEA acts on microglial cells through Gi/o-coupled receptors that are distinct from the classical cannabinoid receptors.[2]
Below are diagrams illustrating some of the key pathways and experimental workflows.
Figure 1: Simplified signaling pathway of Palmitoylethanolamide (PEA).
References
- 1. Palmitoylethanolamide exerts neuroprotective effects in mixed neuroglial cultures and organotypic hippocampal slices via peroxisome proliferator-activated receptor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide Increases after Focal Cerebral Ischemia and Potentiates Microglial Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia [frontiersin.org]
- 4. Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulating neuronal excitability: The role of S-palmitoylation in NaV1.7 activity and voltage sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoylisopropylamide in Preclinical Disease Models: A Comparative Efficacy Analysis Against Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Palmitoylisopropylamide (PIA) and its structural analogs against standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and diclofenac. Due to a lack of direct head-to-head studies, this comparison is based on an analysis of data from similar preclinical models of inflammation and pain.
Efficacy in Inflammatory and Nociceptive Models
Quantitative data from preclinical studies are summarized below to facilitate a comparison of the anti-inflammatory and analgesic effects of PIA analogs and standard-of-care NSAIDs. It is important to note that the data for the PIA-related compounds are from newly synthesized palmitoyl amino benzamides, which are structurally similar to PIA.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.
| Compound | Species | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| o-Palmitoylamino N-carboxyethyl benzamide | Mouse | 20-50 mg/kg | Not Specified | Not Specified | 42.4 - 43.8% | [1] |
| Ibuprofen | Rat | 100 mg/kg | p.o. | 3 hours | ~55% | [2] |
| Diclofenac | Rat | 5 mg/kg | p.o. | 2 hours | 56.17 ± 3.89% | [3] |
| Diclofenac | Rat | 20 mg/kg | p.o. | 3 hours | 71.82 ± 6.53% | [3] |
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a model of visceral pain used to evaluate the efficacy of analgesics.
| Compound | Species | Dose | Route of Administration | % Inhibition of Writhing | Reference |
| o-Palmitoylamino N-carboxymethylbenzamide | Mouse | 20 mg/kg | Not Specified | Dose-dependent | [1] |
| o-Palmitoylamino N-carboxymethylbenzamide | Mouse | 50 mg/kg | Not Specified | Dose-dependent | [1] |
| o-Palmitoylamino N-carboxymethylbenzamide | Mouse | 100 mg/kg | Not Specified | 86.2% | [1] |
| Aspirin (Standard) | Mouse | 100 mg/kg | Not Specified | 74.3% | [1] |
Analgesic Efficacy: Formalin Test
The formalin test assesses nociceptive responses in two phases: an early neurogenic phase and a later inflammatory phase.
| Compound | Species | Dose | Route of Administration | Phase | Effect | Reference | |---|---|---|---|---|---| | Diclofenac | Rat | 20 mg/kg | Oral | Phase II | Significant decrease in licking time |[4] | | Diclofenac | Rat | 250 µg/kg | i.p. | Phase II | Dose-dependent antinociceptive effect |[5] |
Experimental Protocols
Carrageenan-Induced Paw Edema
Acute inflammation is induced by a subplantar injection of a 1% carrageenan solution into the hind paw of rodents.[6][7][8] The volume of the paw is measured at baseline and at various time points after carrageenan administration using a plethysmometer.[6][7][8] Test compounds or standard drugs are typically administered orally or intraperitoneally prior to the carrageenan injection.[6][7] The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated animals to that in control (vehicle-treated) animals.[2][3]
Acetic Acid-Induced Writhing Test
Mice are administered the test compound or vehicle, typically via oral or intraperitoneal injection.[9] After a set period, a solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[9][10] The number of writhes is counted for a defined period (e.g., 20-30 minutes). The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.[1]
Formalin Test
A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw.[4][11] Nociceptive behavior, such as licking, flinching, and biting of the injected paw, is observed and quantified during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).[4][11] The early phase is attributed to the direct stimulation of nociceptors, while the late phase involves an inflammatory response. Test compounds are administered prior to the formalin injection, and their effect on the duration or frequency of nociceptive behaviors in each phase is recorded.[4]
Signaling Pathways
Standard-of-Care (NSAIDs): Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs like ibuprofen and diclofenac is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of NSAIDs.
This compound and Analogs: Potential Mechanisms
The precise signaling pathway of this compound (PIA) is not fully elucidated. However, related N-acylethanolamines, such as Palmitoylethanolamide (PEA), are known to exert their anti-inflammatory and analgesic effects through various targets, including the peroxisome proliferator-activated receptor alpha (PPAR-α). Activation of PPAR-α can lead to the downregulation of pro-inflammatory gene expression. Additionally, some N-acylethanolamines act as "entourage" compounds, inhibiting the breakdown of endogenous cannabinoids like anandamide, thereby potentiating their effects.
Caption: Potential signaling pathways of PIA.
Experimental Workflow
The general workflow for evaluating the efficacy of a novel anti-inflammatory or analgesic compound in preclinical models is as follows:
Caption: Preclinical efficacy testing workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Analgesic Effect of Diclofenac Sodium-Eudragit® RS100 Solid Dispersion and Nanoparticles Using Formalin Test in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. njppp.com [njppp.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orofacial formalin test in rats: effects of different formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmitoylisopropylamide and Other N-Acylethanolamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoylisopropylamide (PIA) against other prominent N-acylethanolamines (NAEs), including the endocannabinoid Anandamide (AEA), and the non-cannabinoid lipid mediators Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). This document summarizes key performance data from experimental studies, details relevant experimental protocols, and visualizes associated signaling pathways to support research and drug development efforts in the field of lipid signaling.
Introduction to N-Acylethanolamines
N-acylethanolamines (NAEs) are a class of endogenous fatty acid amides that play crucial roles in a variety of physiological processes, including pain, inflammation, and neuroprotection.[1][2] These signaling lipids exert their effects through a range of cellular targets, most notably the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2.[3] However, the bioactivity of many NAEs extends beyond the classical cannabinoid receptors to include peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels.[4] This guide focuses on this compound (PIA), a synthetic analogue of the endogenous NAE, Palmitoylethanolamide (PEA), and benchmarks its known activities against those of AEA, PEA, and OEA.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for PIA and other NAEs, focusing on their interaction with key enzymes and receptors involved in the endocannabinoid and related signaling pathways.
| Compound | Target | Assay Type | Value | Unit | Reference |
| This compound (PIA) | FAAH | Inhibition | pI50 = 4.89 | - | [2] |
| Ki (slope) = 15 | µM | [2] | |||
| Ki (intercept) = 87 | µM | [2] | |||
| Oleoylethanolamide (OEA) | FAAH | Inhibition | pI50 = 5.33 | - | [2] |
| Ki (slope) = 3.9 | µM | [2] | |||
| Ki (intercept) = 11 | µM | [2] | |||
| Palmitoylethanolamide (PEA) | FAAH | Inhibition | pI50 ~ 5 | - | [2] |
| Anandamide (AEA) | FAAH | Substrate | - | - | [2] |
Table 1: Comparative Inhibitory Activity against Fatty Acid Amide Hydrolase (FAAH) . This table presents the potency of PIA, OEA, and PEA as inhibitors of FAAH, the primary enzyme responsible for the degradation of anandamide. The data for PIA and OEA indicate a mixed-type inhibition.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Anandamide (AEA) | CB1 | Binding Affinity (Ki) | 89.9 | nM | |
| CB2 | Binding Affinity (Ki) | 371 | nM | ||
| TRPV1 | Functional Activity (EC50) | 0.44 | µM | ||
| Palmitoylethanolamide (PEA) | PPARα | Functional Activity (EC50) | ~3 | µM | [5] |
| GPR55 | Functional Activity (EC50) | 4 | nM | [5] | |
| CB1 | Binding Affinity | >30,000 | nM | [5] | |
| CB2 | Binding Affinity | 19,800 | nM | [5] | |
| Oleoylethanolamide (OEA) | PPARα | Functional Activity | Potent Agonist | - | [6] |
| GPR119 | Functional Activity | Potent Agonist | - | [7] | |
| This compound (PIA) | CB1 | Binding Affinity | No significant interaction | - | [2] |
| CB2 | Binding Affinity | No significant interaction | - | [2] | |
| PPARα | - | Data not available | - | ||
| TRPV1 | - | Data not available | - |
Table 2: Receptor Binding and Functional Activity . This table summarizes the known receptor interaction profiles of the selected NAEs. Notably, direct binding or activation data for PIA at PPARα and TRPV1 is currently not available in the public literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying NAEs.
Figure 1: Simplified signaling pathways of selected N-acylethanolamines.
Figure 2: General experimental workflow for benchmarking N-acylethanolamines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of NAEs.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Source of Enzyme: Homogenates from rat brain or recombinant FAAH expressed in a suitable cell line.
-
Substrate: Radiolabeled anandamide (e.g., [³H]-AEA) or a fluorogenic substrate.
-
Incubation: The enzyme source is pre-incubated with various concentrations of the test compound (e.g., PIA, OEA) before the addition of the substrate. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination and Detection: The reaction is stopped, and the product of the enzymatic reaction is separated from the unreacted substrate. For radiolabeled substrates, this is typically achieved by liquid-liquid extraction, and the radioactivity of the product-containing phase is measured by liquid scintillation counting. For fluorogenic substrates, the fluorescence is measured using a plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by non-linear regression analysis of the concentration-response curve. Ki values can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive, or by graphical analysis (e.g., Dixon or Cornish-Bowden plots) for other inhibition types.[2]
Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a compound for a specific receptor.
-
Receptor Source: Membranes from cells recombinantly expressing the receptor of interest (e.g., CB1, CB2) or from tissues with high receptor density.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-CP55,940 for CB1/CB2).
-
Assay Principle: The assay measures the ability of an unlabeled test compound to compete with the radioligand for binding to the receptor. A fixed concentration of the radioligand and receptor preparation are incubated with increasing concentrations of the test compound.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity of the test compound (Ki) is then determined using the Cheng-Prusoff equation.
Functional Assays
These assays measure the cellular response following receptor activation by a compound.
-
G-Protein Coupled Receptor (GPCR) Activation (e.g., for CB1, CB2, GPR55, GPR119):
-
cAMP Assay: For Gs or Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured. Cells expressing the receptor of interest are stimulated with the test compound, and cAMP levels are quantified using methods such as ELISA, HTRF, or BRET-based biosensors.
-
Calcium Mobilization Assay: For Gq-coupled receptors, the mobilization of intracellular calcium is measured. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4), and the change in fluorescence upon stimulation with the test compound is monitored using a fluorescence plate reader or microscope.
-
-
TRPV1 Channel Activation Assay:
-
Calcium Influx Assay: As TRPV1 is a non-selective cation channel, its activation leads to an influx of calcium. The assay is similar to the calcium mobilization assay for Gq-coupled GPCRs, where cells expressing TRPV1 are loaded with a calcium-sensitive dye, and the fluorescence increase upon compound addition is measured.
-
-
PPARα Activation Assay:
-
Reporter Gene Assay: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPARα-responsive promoter element (PPRE). Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPRE, driving the expression of the luciferase reporter. The luciferase activity is then measured using a luminometer.
-
Discussion and Conclusion
The available experimental data provides a foundational understanding of this compound's (PIA) pharmacological profile in comparison to other well-characterized N-acylethanolamines.
PIA's Primary Known Mechanism: The most robust data for PIA demonstrates its role as a mixed-type inhibitor of FAAH.[2] This positions PIA as a potential "entourage" compound, capable of indirectly potentiating the effects of endogenous FAAH substrates like anandamide by slowing their degradation. This is a distinct mechanism compared to the direct receptor agonism of AEA at CB1 and CB2 receptors, and PEA and OEA at PPARα.
Comparison with Other NAEs:
-
Versus Anandamide (AEA): PIA does not directly activate cannabinoid receptors, unlike AEA. Its primary interaction with the endocannabinoid system appears to be indirect, through FAAH inhibition.
-
Versus Palmitoylethanolamide (PEA): While structurally similar, PIA's known mechanism differs from PEA's established roles as a PPARα and GPR55 agonist.[5] There is currently no published evidence to suggest that PIA shares these direct receptor targets.
-
Versus Oleoylethanolamide (OEA): OEA is a more potent FAAH inhibitor than PIA and also a known agonist of PPARα and GPR119.[2][6][7]
Gaps in Current Knowledge: A significant gap exists in the literature regarding the direct effects of PIA on common NAE targets such as PPARα and TRPV1. Future research should aim to characterize the activity of PIA at these and other relevant receptors to provide a more complete comparative profile.
References
- 1. ‘Entourage' effects of N-acyl ethanolamines at human vanilloid receptors. Comparison of effects upon anandamide-induced vanilloid receptor activation and upon anandamide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. You are being redirected... [stupiddope.com]
- 3. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide | GPR55 Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
reproducibility of Palmitoylisopropylamide's anti-inflammatory effects
Dear Researchers, Scientists, and Drug Development Professionals,
This guide addresses the topic of the reproducibility of the anti-inflammatory effects of Palmitoylisopropylamide (PIA). Following a comprehensive search of the scientific literature, we have determined that there are currently no available studies specifically investigating the anti-inflammatory properties of this compound.
This compound (PIA), also known as N-isopropyl-hexadecanamide, is a known synthetic analog of Palmitoylethanolamide (PEA) and is recognized as an inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] However, our extensive search did not yield any preclinical or clinical studies evaluating its efficacy as an anti-inflammatory agent. Consequently, a comparison guide on the reproducibility of its anti-inflammatory effects cannot be compiled at this time due to the absence of initial findings to compare and reproduce.
Given the lack of data on this compound, we propose to shift the focus of this guide to the closely related and extensively researched compound, Palmitoylethanolamide (PEA) . PEA is an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[4][5][6][7][8][9][10][11][12] A substantial body of research exists for PEA, making it an excellent candidate for a comprehensive comparison guide that aligns with the original request's core requirements.
Should you wish to proceed with this alternative topic, the guide on Palmitoylethanolamide (PEA) will include:
-
A thorough review of the reproducibility of its anti-inflammatory effects by comparing findings across different studies and research groups.
-
Objective comparisons of PEA's performance with other relevant anti-inflammatory agents, supported by experimental data.
-
Clearly structured tables summarizing all quantitative data for straightforward comparison.
-
Detailed methodologies for key experiments cited.
-
Diagrams of signaling pathways and experimental workflows created using Graphviz (DOT language) to visualize the mechanisms of action and study designs.
We believe that a guide focused on Palmitoylethanolamide will provide valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.
Please let us know if you would like to proceed with the proposed topic on Palmitoylethanolamide.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Palmitoyl N-Isopropylamide | CAS 189939-61-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Palmitoylethanolamine and Neuroinflammation: a Novel Therapeutic Strategy of Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoylethanolamide, a naturally occurring lipid, is an orally effective intestinal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitoylethanolamide | C18H37NO2 | CID 4671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Palmitoylisopropylamide: A Comparative Analysis of its Influence on Cellular Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Palmitoylisopropylamide's (PIA) effects on various signaling pathways, supported by available experimental data. To date, the primary body of research has focused on PIA's interaction with the endocannabinoid system, with a notable lack of evidence for its direct effects on other major signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.
Endocannabinoid Signaling Pathway: The Primary Target of PIA
This compound has been identified as a modulator of the endocannabinoid system, primarily through its action on the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA), a key neurotransmitter involved in pain, mood, and memory. By inhibiting FAAH, PIA can indirectly increase the levels of AEA, thereby potentiating its effects.
Quantitative Analysis of PIA's Effect on Endocannabinoid Signaling
The following table summarizes the key quantitative data regarding PIA's interaction with components of the endocannabinoid system.
| Target | Parameter | Value | Compound | Cell/Tissue Type | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | pI50 (inhibition) | 4.89 | This compound | Rat Brain | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Ki (slope) | 15 µM | This compound | Rat Brain | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Ki (intercept) | 87 µM | This compound | Rat Brain | [1] |
| Cannabinoid Receptor 1 (CB1) | % Inhibition @ 10 µM | Modest | This compound | CHO cells expressing human CB1 | [1] |
| Cannabinoid Receptor 2 (CB2) | % Inhibition @ 10 µM | <20% | This compound | CHO cells expressing human CB2 | [1] |
Table 1: Quantitative data on the effects of this compound on key components of the endocannabinoid signaling pathway.
The data indicates that this compound acts as a mixed-type inhibitor of FAAH, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[1] Its potency, as indicated by the pI50 and Ki values, is moderate. In contrast, its direct interaction with cannabinoid receptors CB1 and CB2 is minimal, suggesting that its primary mechanism of action within the endocannabinoid system is the inhibition of AEA degradation rather than direct receptor agonism or antagonism.[1]
Experimental Protocols
FAAH Inhibition Assay: The inhibitory effect of this compound on FAAH activity was determined using a radiolabeled substrate assay. Rat brain homogenates were used as a source of FAAH. The assay mixture contained the homogenate, a specific concentration of PIA, and [³H]-anandamide as the substrate. The reaction was incubated at 37°C and then stopped. The amount of [³H]-ethanolamine, the product of AEA hydrolysis, was quantified using scintillation counting to determine the rate of FAAH activity. The pI50 and Ki values were then calculated from concentration-response curves.[1]
Radioligand Binding Assay for CB1 and CB2 Receptors: The affinity of this compound for CB1 and CB2 receptors was assessed using radioligand binding assays. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors were used. The membranes were incubated with a radiolabeled cannabinoid receptor agonist (e.g., [³H]-CP 55,940 for CB1) and varying concentrations of PIA. The amount of radioligand bound to the receptors was measured to determine the displacement by PIA, from which the percentage of inhibition was calculated.[1]
Visualizing the Endocannabinoid Signaling Pathway and PIA's Role
Caption: Mechanism of this compound (PIA) action on the endocannabinoid signaling pathway.
MAPK/ERK and PI3K/Akt Signaling Pathways: An Evidence Gap
Despite a comprehensive search of scientific literature, no direct experimental data was found to suggest that this compound has a significant effect on the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) or the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathways. These pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and survival. The absence of research in this area represents a significant gap in our understanding of PIA's broader pharmacological profile.
Inflammatory Signaling Pathways: Unexplored Territory
Similarly, there is a lack of published research investigating the effects of this compound on key inflammatory signaling pathways, such as those mediated by NF-κB or Toll-like receptors. While related compounds like Palmitoylethanolamide (PEA) have demonstrated anti-inflammatory properties, these findings cannot be directly extrapolated to PIA without specific experimental validation.
Conclusion
The current body of scientific evidence strongly indicates that the primary mechanism of action for this compound is the modulation of the endocannabinoid system through the inhibition of FAAH. This leads to an indirect potentiation of anandamide's effects. There is currently no evidence to support a direct or significant role for PIA in modulating the MAPK/ERK, PI3K/Akt, or other major inflammatory signaling pathways. Future research is warranted to explore the potential effects of PIA on these and other cellular signaling cascades to fully elucidate its pharmacological profile and therapeutic potential.
Experimental Workflow for Investigating PIA's Effects on Novel Signaling Pathways
For researchers interested in exploring the potential effects of this compound on other signaling pathways, a general experimental workflow is proposed below.
Caption: A general experimental workflow to investigate PIA's effects on novel signaling pathways.
References
Safety Operating Guide
Personal protective equipment for handling Palmitoylisopropylamide
Essential Safety and Handling Guide for Palmitoylisopropylamide
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed regularly, or immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A full-sleeved lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If handling large quantities, creating aerosols, or if ventilation is poor, a NIOSH-approved respirator may be necessary. |
Note: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the substance.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Exposure and Spill Response
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, follow your institution's established spill response protocol.
-
Clean the spill area with a suitable detergent and water.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed waste container.
-
Do not dispose of down the drain or in general waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Guides
To further aid in understanding the proper procedures, the following diagrams illustrate the recommended workflow for handling this compound and the appropriate response to an accidental exposure.
Caption: Workflow for Safe Handling of this compound.
Caption: Accidental Exposure Response Protocol.
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
